BMS-599626 Hydrochloride
Description
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUSSRGSHIJMMN-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677373 | |
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873837-23-1 | |
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Core Mechanism: A Technical Guide to BMS-599626 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] This technical guide provides an in-depth exploration of the mechanism of action of BMS-599626, summarizing key preclinical data, outlining experimental methodologies, and visualizing its impact on cellular signaling pathways. The information presented herein is intended to support further research and development efforts in the field of oncology.
Core Mechanism of Action: A Pan-HER Inhibitor
BMS-599626 exerts its anti-tumor activity primarily by inhibiting the kinase activity of HER1 (also known as epidermal growth factor receptor, EGFR) and HER2 (also known as ErbB2).[2][3] Biochemical studies have revealed that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms.[2] It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This dual inhibition leads to the abrogation of downstream signaling pathways crucial for tumor cell proliferation, survival, and differentiation.[2]
A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER family members.[2] In tumor cells where HER1 and HER2 are co-expressed, the formation of HER1/HER2 heterodimers is a significant driver of tumor growth. BMS-599626 has been shown to inhibit this heterodimerization, providing an additional layer of anti-tumor activity.[2]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of BMS-599626 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of HER Family Kinases
| Target Kinase | IC50 (nM) |
| HER1 (EGFR) | 20[2][4][5][6][7] |
| HER2 | 30[2][4][5][6][7] |
| HER4 | 190[4][5][6][7] |
Table 2: Cellular Proliferation Inhibition in HER-Dependent Tumor Cell Lines
| Cell Line | Tumor Type | HER Status | IC50 (µM) |
| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24[2][4] |
| BT474 | Human Breast | HER2 amplified | 0.31[4] |
| N87 | Human Gastric | HER2 amplified | 0.45[4] |
| KPL-4 | Human Breast | HER2 amplified | 0.38[4] |
| GEO | Human Colon | HER1 overexpressing | 0.90[4] |
| PC9 | Human Lung | EGFR mutant | 0.34[4] |
Table 3: Inhibition of Downstream Signaling Components
| Cell Line | Signaling Molecule | IC50 (µM) |
| Sal2 | Receptor Autophosphorylation | 0.3[7] |
| Sal2 | MAPK Phosphorylation | 0.22[7] |
| GEO | HER1 Phosphorylation (EGF-stimulated) | 0.75[2][7] |
| N87 | HER2 Phosphorylation | 0.38[5] |
| N87 | MAPK Phosphorylation | 0.35[5] |
| N87 | AKT Phosphorylation | 0.35[5] |
Signaling Pathway Inhibition
BMS-599626 effectively blocks the activation of key downstream signaling cascades initiated by HER1 and HER2. Upon ligand binding (in the case of HER1) or through overexpression/heterodimerization, HER receptors undergo autophosphorylation, creating docking sites for adaptor proteins and initiating signaling through pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By inhibiting the initial receptor phosphorylation, BMS-599626 effectively shuts down these pro-survival and proliferative signals.
Figure 1: Simplified signaling pathway of HER1/HER2 and inhibition by BMS-599626.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BMS-599626.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of BMS-599626 against purified HER family kinases.
Methodology:
-
Enzyme Source: Recombinant HER1, HER2, and HER4 cytoplasmic domains expressed in and purified from Sf9 insect cells.[4]
-
Reaction Mixture: The assays are typically performed in a 96-well plate format. Each well contains the purified kinase, a substrate (e.g., poly(Glu/Tyr) 4:1), ATP (including a radiolabeled tracer like [γ-33P]ATP), and varying concentrations of BMS-599626.[4] The reaction buffer consists of Tris-HCl (pH 7.4), MgCl2 or MnCl2, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a stop buffer containing EDTA or by spotting the reaction mixture onto a filter membrane. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of BMS-599626 is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of BMS-599626 on the growth of HER-dependent cancer cell lines.
Methodology:
-
Cell Culture: Tumor cell lines are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4]
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of BMS-599626 or vehicle control (DMSO).
-
Incubation: The cells are incubated for a period of 72 hours.[4]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP content (e.g., CellTiter-Glo).[4] The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of BMS-599626 on the phosphorylation status of HER receptors and downstream signaling proteins.
Methodology:
-
Cell Treatment: Cells are seeded in larger culture dishes and grown to a specified confluency. They are then serum-starved for a period (e.g., 24 hours) to reduce basal signaling.
-
Stimulation and Inhibition: Cells are pre-treated with various concentrations of BMS-599626 for a defined time (e.g., 1-2 hours) before being stimulated with a ligand such as EGF (for HER1-expressing cells) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-MAPK, MAPK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.
Figure 2: General experimental workflow for the evaluation of a kinase inhibitor like BMS-599626.
Conclusion
This compound is a potent and selective pan-HER inhibitor that effectively abrogates signaling from HER1 and HER2.[2] Its mechanism of action involves the direct inhibition of receptor kinase activity, leading to the suppression of critical downstream pathways and the inhibition of tumor cell proliferation.[2] Furthermore, its ability to disrupt HER1/HER2 heterodimerization provides an additional therapeutic advantage in tumors driven by this interaction.[2] The preclinical data strongly supported the clinical development of BMS-599626 for the treatment of cancers with HER1 or HER2 dysregulation.[2] This comprehensive overview of its mechanism of action provides a solid foundation for researchers and clinicians working on targeted cancer therapies.
References
- 1. certara.com [certara.com]
- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Discovery and Development of BMS-599626 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, with particular activity against HER1 (EGFR) and HER2. Developed by Bristol Myers Squibb, BMS-599626 emerged from a focused discovery program aimed at identifying dual HER1/HER2 inhibitors for the treatment of solid tumors. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of BMS-599626 hydrochloride. It details the compound's mechanism of action, key quantitative data from various studies, and the experimental protocols utilized in its evaluation. Despite promising preclinical and early clinical results, the development of BMS-599626 was ultimately discontinued. This document serves as a valuable resource for researchers in the field of oncology drug discovery and development.
Discovery History
The discovery of BMS-599626 was the result of a structure-activity relationship (SAR) study of a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1][2][3]triazine-6-carbamates.[2] The goal of this medicinal chemistry effort was to identify a dual inhibitor of HER1 and HER2 with excellent biochemical potency and kinase selectivity. Through systematic modifications of the lead compound, researchers at Bristol Myers Squibb successfully identified BMS-599626 (compound 13 in the original publication) as a clinical candidate with a favorable pharmacokinetic profile and robust in vivo activity in HER1 and HER2-driven tumor models.
While a detailed, step-by-step synthesis is not publicly available, the core structure consists of a pyrrolotriazine scaffold linked to a substituted indazole and a carbamate (B1207046) side chain.
Development History
BMS-599626 entered preclinical development, demonstrating significant antitumor activity in a range of cell line and patient-derived xenograft models. Based on these promising preclinical findings, the compound advanced into Phase I clinical trials for the treatment of patients with advanced solid malignancies expressing HER1 or HER2.
A Phase I, open-label, dose-escalation trial (NCT00207012) was initiated in May 2004 to evaluate the safety, tolerability, and recommended dose of orally administered BMS-599626. The trial enrolled 45 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 600 mg/day. Dose-limiting toxicities observed at 660 mg/day included grade 3 elevation of hepatic transaminases and QTc interval prolongation. The most common drug-related adverse events were diarrhea, anorexia, asthenia, and skin rash. In this study, eleven patients experienced stable disease for four months or longer.
Another Phase I trial (NCT00979173) was initiated in November 2009 to investigate BMS-599626 in combination with other agents for the treatment of glioma.
Despite showing a manageable safety profile and evidence of target engagement and disease stabilization in the Phase I setting, the development of BMS-599626 was ultimately discontinued. The specific reasons for the termination of its development are not explicitly detailed in publicly available resources.
Mechanism of Action
BMS-599626 is a selective inhibitor of the HER family of receptor tyrosine kinases, with high affinity for HER1 (EGFR) and HER2. It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2. By binding to the kinase domain of these receptors, BMS-599626 blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis.
The primary signaling cascades inhibited by BMS-599626 include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells that are dependent on HER1 and/or HER2 signaling.
Furthermore, preclinical studies have shown that BMS-599626 can enhance the radiosensitivity of cancer cells by promoting G1 cell cycle arrest and inhibiting DNA repair mechanisms.
A secondary, and perhaps serendipitous, mechanism of action was also identified. BMS-599626 was found to be a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which is a key contributor to multidrug resistance in cancer. By inhibiting ABCG2, BMS-599626 can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are substrates of this transporter.
Data Presentation
Biochemical and Cellular Potency
| Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Cellular IC50 (µM) |
| HER1 (EGFR) | Kinase Assay | 20 | 2 | GEO | 0.75 |
| HER2 | Kinase Assay | 30 | 5 | N87 | 0.38 |
| HER4 | Kinase Assay | 190 | - | - | - |
| VEGFR2 | Kinase Assay | >10,000 | - | - | - |
| c-Kit | Kinase Assay | >10,000 | - | - | - |
| Lck | Kinase Assay | >10,000 | - | - | - |
| MEK | Kinase Assay | >10,000 | - | - | - |
| Sal2 (CD8-HER2) | Receptor Autophosphorylation | - | - | Sal2 | 0.3 |
| Sal2 (CD8-HER2) | MAPK Phosphorylation | - | - | Sal2 | 0.22 |
| N87 | MAPK Phosphorylation | - | - | N87 | 0.35 |
| N87 | Akt Phosphorylation | - | - | N87 | 0.35 |
In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | HER1/HER2 Status | IC50 (µM) |
| Sal2 | Murine Salivary Gland | HER2 Overexpression | 0.24 |
| BT474 | Human Breast | HER2 Amplified | 0.31 |
| N87 | Human Gastric | HER2 Amplified | 0.45 |
| KPL-4 | Human Breast | HER2 Amplified | 0.38 |
| HCC1954 | Human Breast | HER2 Amplified | 0.34 |
| GEO | Human Colon | HER1 Overexpression | 0.90 |
| PC9 | Human Lung | HER1 Mutant | 0.34 |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for BMS-599626 in rats and dogs is not extensively published. However, the discovery publication notes a favorable pharmacokinetic profile which supported its selection as a clinical candidate. Generally, for orally administered small molecule kinase inhibitors, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are determined in these species to predict human pharmacokinetics.
Clinical Pharmacokinetics (Phase I)
| Parameter | Observation |
| Cmax | Increased with dose |
| Exposure (AUC) | Increased with dose |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.
Methodology:
-
Recombinant HER1, HER2, and HER4 cytoplasmic domains were expressed in and purified from Sf9 insect cells.
-
Kinase reactions were performed in a final volume of 50 µL containing 10 ng of purified enzyme, 1.5 µM poly(Glu/Tyr) (4:1) substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.
-
BMS-599626 was added at various concentrations.
-
Reactions were incubated for 1 hour at 27°C.
-
Reactions were terminated by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA.
-
108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid was added to precipitate acid-insoluble proteins.
-
Precipitated proteins were collected on GF/C Unifilter plates.
-
Incorporation of radioactive phosphate (B84403) was quantified by liquid scintillation counting.
-
IC50 values were determined by nonlinear regression analysis.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of BMS-599626 on various cancer cell lines.
Methodology:
-
Cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were seeded at a density of 1,000 cells per well in 96-well plates and allowed to adhere for 24 hours.
-
BMS-599626 was serially diluted in culture medium and added to the wells. The final DMSO concentration was kept at ≤ 1%.
-
Cells were incubated with the compound for 72 hours.
-
Cell viability was determined using the CellTiter96 kit, which measures the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
For some cell lines, a [3H]thymidine incorporation assay was used to measure proliferation.
-
IC50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of BMS-599626.
Methodology:
-
Human tumor cell lines (e.g., GEO, KPL-4, N87, BT474, A549) were subcutaneously implanted into the flank of athymic nude mice.
-
Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
BMS-599626 was administered orally, once daily, at doses ranging from 60 to 240 mg/kg for a specified duration (e.g., 14 days).
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health were monitored throughout the study.
-
At the end of the study, tumors were excised and weighed, and may have been used for further pharmacodynamic analysis (e.g., Western blotting for target modulation).
Visualizations
Caption: Simplified HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.
Caption: Development workflow of BMS-599626 from in vitro studies to clinical trials.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-599626 Hydrochloride: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] It demonstrates high affinity for HER1 (EGFR) and HER2, with lesser activity against HER4, and exhibits significant selectivity over a broad range of other kinases.[2][3] By inhibiting the autophosphorylation of these receptors, BMS-599626 effectively abrogates downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells that overexpress HER1 and/or HER2. Preclinical studies in various xenograft models have demonstrated its anti-tumor activity, and it has undergone phase I clinical trials to evaluate its safety and pharmacokinetic profile in patients with advanced solid tumors.[4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][3][4][6]triazin-6-yl]carbamate hydrochloride[3] |
| Synonyms | AC480 Hydrochloride, BMS-599626 HCl[1] |
| CAS Number | 873837-23-1[4] |
| Molecular Formula | C₂₇H₂₈ClFN₈O₃[4] |
| Molecular Weight | 567.01 g/mol [4] |
| SMILES | O=C(OC[C@H]1NCCOC1)NC2=CN(C3=C2C)N=CN=C3NC4=CC5=C(C=C4)N(CC6=CC(F)=CC=C6)N=C5.Cl[4] |
| PubChem CID | 10437018[3] |
| Property | Value |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (≥29.05 mg/mL), insoluble in ethanol (B145695) and water[1] |
| Storage | 4°C, sealed storage, away from moisture[4] |
Mechanism of Action and Signaling Pathway
BMS-599626 is a pan-HER inhibitor that primarily targets HER1 (EGFR) and HER2.[2] The binding of ligands, such as EGF, to these receptors induces their dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.
BMS-599626 acts as a tyrosine kinase inhibitor (TKI), competing with ATP for the binding site in the kinase domain of HER1 and HER2. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[4] The inhibition of these pathways leads to the downregulation of proteins involved in cell cycle progression (e.g., cyclins D and E) and the upregulation of pro-apoptotic factors, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[4]
Caption: HER1/HER2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| HER1 (EGFR) | 20[2] |
| HER2 | 30[2] |
| HER4 | 190[2] |
| VEGFR2 | >100-fold less potent than HER1/2[2] |
| c-Kit | >100-fold less potent than HER1/2[2] |
| Lck | >100-fold less potent than HER1/2[2] |
| MEK | >100-fold less potent than HER1/2[2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Sal2 (CD8-HER2 fusion) | Murine Salivary Gland | Receptor Autophosphorylation: 0.3, MAPK Phosphorylation: 0.22[4] |
| GEO | Colon | HER1 Phosphorylation: 0.75[4] |
| N87 | Gastric | HER2 Phosphorylation: 0.38, MAPK & Akt Phosphorylation: 0.35[4] |
| Various HER1/2 dependent lines | - | Proliferation: 0.24 - 1[4] |
Table 3: In Vivo Antitumor Activity
| Xenograft Model | Dosing Regimen | Outcome |
| Sal2 | 60-240 mg/kg, p.o., daily for 14 days | Dose-dependent inhibition of tumor growth[4] |
| GEO | p.o., daily for 14 days | Inhibition of tumor growth[4] |
| KPL4, BT474, N87 (HER2 amplified) | Not specified | Antitumor activity[4] |
| A549, L2987 (HER1-overexpressing) | Not specified | Antitumor activity[4] |
| HN5 | Pre- and during irradiation | Improved radioresponse[4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions. For replication of published results, consulting the original articles is highly recommended.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of BMS-599626 against a target kinase.
Materials:
-
Recombinant HER1 or HER2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the kinase substrate, and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Western Blot for HER2 Phosphorylation
This protocol outlines the steps to assess the effect of BMS-599626 on HER2 phosphorylation in cultured cells.
Caption: A typical workflow for Western blot analysis of HER2 phosphorylation.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-HER2, anti-total-HER2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-HER2 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total HER2 and a loading control to normalize the phospho-HER2 signal.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of BMS-599626 on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the anti-tumor efficacy of BMS-599626 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
HER2-positive cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of HER1 and HER2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the inhibition of key cell signaling pathways, makes it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical efficacy and potential combination therapies is warranted.
References
Unveiling the Molecular Takedown: A Technical Guide to BMS-599626 Hydrochloride's Target Engagement
For Immediate Release
[City, State] – [Date] – In a significant stride for oncology research and drug development, a comprehensive technical guide has been compiled, detailing the target protein and binding affinity of BMS-599626 Hydrochloride (also known as AC480). This document offers an in-depth analysis of the compound's mechanism of action, providing researchers, scientists, and drug development professionals with critical data and experimental insights.
This compound is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) family of kinases, demonstrating significant activity against HER1 (EGFR) and HER2.[1][2][3][4][5] This technical guide elucidates the specifics of its binding affinity, outlines the experimental protocols used to determine these interactions, and visualizes the intricate signaling pathways affected by this inhibitor.
Target Profile and Binding Affinity
This compound primarily targets HER1 (EGFR) and HER2, with a secondary, less potent activity against HER4.[1][3][4][6] The compound exhibits distinct mechanisms of inhibition for its primary targets; it is an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[6] The binding affinities, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are summarized below.
| Target Protein | Binding Affinity (IC50) | Inhibition Constant (Ki) |
| HER1 (EGFR) | 20 nM[1][3], 22 nM[5] | 2 nM[6] |
| HER2 | 30 nM[1][3], 32 nM[5] | 5 nM[6] |
| HER4 | 190 nM[1][3][4][5][6] | Not Reported |
The selectivity of this compound is noteworthy, with over 100-fold less potency against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[1][3][4]
Cellular Activity and Downstream Signaling Inhibition
The inhibitory action of this compound on HER1 and HER2 effectively abrogates downstream signaling pathways crucial for tumor cell proliferation and survival. In cellular assays, it has been shown to inhibit the proliferation of various tumor cell lines that are dependent on HER1 and/or HER2 signaling, with IC50 values generally ranging from 0.24 to 1 µM.[2][3]
Specifically, in Sal2 cells, which express a CD8-HER2 fusion protein, BMS-599626 resulted in the inhibition of receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[1][3] In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM and nearly completely inhibited EGF-dependent MAPK signaling at 0.8 µM.[1][3] Furthermore, in N87 gastric tumor cells with HER2 gene amplification, treatment with BMS-599626 led to the inhibition of HER2 phosphorylation (IC50 = 0.38 µM) and downstream MAPK and AKT phosphorylation (IC50 = 0.35 µM for both).[1][3]
The diagram below illustrates the signaling pathway inhibited by BMS-599626.
Experimental Protocols
The determination of the binding affinity and cellular activity of this compound involves a series of well-defined experimental protocols.
HER Kinase Assays
Objective: To determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.
Methodology:
-
Protein Expression and Purification: The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography. HER2 is expressed as an untagged protein and purified by ion-exchange chromatography.[6]
-
Kinase Reaction: The kinase assays are performed in a reaction mixture containing the purified kinase domain, a peptide substrate, ATP, and varying concentrations of BMS-599626.
-
Detection: The phosphorylation of the substrate is measured, typically using a radioactive filter binding assay or a fluorescence-based method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following workflow visualizes the key steps in the HER kinase assay.
Cell Proliferation Assays
Objective: To assess the effect of BMS-599626 on the proliferation of tumor cell lines.
Methodology:
-
Cell Culture: Tumor cell lines expressing HER1 and/or HER2 are maintained in appropriate culture media.[6]
-
Cell Seeding: Cells are plated in 96-well plates at a specific density and allowed to attach overnight.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of BMS-599626 for a specified period (e.g., 72 hours).[6]
-
Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[6]
-
Data Analysis: The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.
This in-depth guide provides a foundational understanding of this compound's interaction with its target proteins. The presented data and methodologies are intended to support further research and development in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
BMS-599626 Hydrochloride: A Pan-HER Inhibitor Targeting Key Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-599626 Hydrochloride, also known as AC480, is a potent, selective, and orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] This technical guide provides an in-depth overview of the signaling pathways modulated by BMS-599626, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows. The primary targets of BMS-599626 are HER1 (EGFR) and HER2, with a secondary activity against HER4.[1][2][3][4][5] By inhibiting these receptors, BMS-599626 effectively abrogates downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][2][6] Additionally, this compound has been shown to antagonize the function of the ABCG2 multidrug resistance transporter, suggesting a potential role in overcoming chemotherapy resistance.[7][8]
Core Signaling Pathways Intervened by BMS-599626
BMS-599626 exerts its anti-tumor effects by primarily targeting the HER family of receptor tyrosine kinases. This family consists of four members: HER1 (EGFR), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). These receptors play a pivotal role in cell signaling, and their aberrant activation is a hallmark of many cancers.
Inhibition of HER1 (EGFR) and HER2 Signaling
BMS-599626 is a potent inhibitor of both HER1 and HER2.[1][2][3] It has been identified as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] This dual inhibition is critical as it can block both homodimer and heterodimer signaling, particularly the potent HER1/HER2 heterodimers that are significant drivers of tumor growth.[6][9][10] Upon ligand binding (for HER1) or through overexpression (for HER2), these receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades.
BMS-599626 effectively inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[1][2]
Downstream Signaling Cascades
The inhibition of HER1 and HER2 phosphorylation by BMS-599626 leads to the suppression of two major downstream signaling pathways:
-
The Ras/Raf/MEK/MAPK Pathway: This pathway is crucial for cell proliferation. BMS-599626 has been shown to inhibit the phosphorylation of MAPK (mitogen-activated protein kinase), a key component of this pathway.[1][2][11]
-
The PI3K/Akt/mTOR Pathway: This pathway is vital for cell survival and proliferation. Treatment with BMS-599626 leads to the inhibition of Akt phosphorylation.[1][12] However, the inhibition of Akt signaling can sometimes be partial, suggesting that other upstream signals might also activate this pathway.[1][2]
The collective inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and a reduction in the expression of key cell cycle proteins such as cyclins D and E, and phosphorylated Rb.[1][12]
Inhibition of the ABCG2 Transporter
Beyond its effects on the HER signaling network, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2).[7][8] ABCG2 is a multidrug resistance (MDR) protein that actively pumps a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. BMS-599626 inhibits the ATPase activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs and sensitizing cancer cells to their effects.[7][8] This suggests a potential application for BMS-599626 in combination therapies to overcome drug resistance.
Quantitative Data
The inhibitory activity of BMS-599626 has been quantified in various biochemical and cell-based assays.
Table 1: Biochemical Inhibition of HER Family Kinases by BMS-599626
| Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| HER1 (EGFR) | 20[1][3], 22[5][11] | 2[1] | ATP-competitive |
| HER2 | 30[1][3], 32[5][11] | 5[1] | ATP-noncompetitive |
| HER4 | 190[1][2][3] | - | - |
Table 2: Cellular Inhibition by BMS-599626
| Cell Line | Assay | IC50 (µM) |
| Sal2 (CD8-HER2 fusion) | Receptor Autophosphorylation | 0.3[1][2][11] |
| Sal2 (CD8-HER2 fusion) | MAPK Phosphorylation | 0.22[1][2][11] |
| GEO (HER1 overexpressing) | HER1 Phosphorylation | 0.75[1][2] |
| GEO (HER1 overexpressing) | MAPK Phosphorylation | 0.8[1][2] |
| N87 (HER2 amplified) | HER2 Phosphorylation | 0.38[1][2] |
| N87 (HER2 amplified) | MAPK Phosphorylation | 0.35[1][2] |
| N87 (HER2 amplified) | Akt Phosphorylation | 0.35[1][2] |
Table 3: Inhibition of Tumor Cell Proliferation by BMS-599626
| Cell Line | Cancer Type | IC50 (µM) |
| Sal2 | Murine Salivary Gland | 0.24[1] |
| KPL-4 | Human Breast | 0.38[1] |
| BT474 | Human Breast | 0.31[1] |
| N87 | Human Gastric | 0.45[1] |
| GEO | Human Colon | 0.90[1] |
| PC9 | Human Lung | 0.34[1] |
Experimental Protocols
In Vitro HER Kinase Assay
This protocol outlines the methodology used to determine the biochemical potency of BMS-599626 against HER family kinases.
Objective: To measure the IC50 values of BMS-599626 for HER1, HER2, and HER4.
Materials:
-
Recombinant HER1, HER2, and HER4 kinases (e.g., as GST-fusion proteins).
-
Substrate: Poly(Glu/Tyr) (4:1).
-
[γ-33P]ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA.
-
BMS-599626 (serially diluted).
-
Stop Buffer: 0.3 M EDTA, 2.5 mg/mL BSA.
-
5% Trichloroacetic acid (TCA) with 3.5 mM ATP.
-
GF/C Unifilter plates.
Procedure:
-
Prepare reaction mixtures in a 50 µL volume containing the assay buffer, 10 ng of HER1 or HER4 GST-fusion protein or 150 ng of partially purified HER2, and 1.5 µM poly(Glu/Tyr) substrate.[1]
-
Add serially diluted BMS-599626 or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the kinase reaction by adding 1 µM ATP and 0.15 µCi [γ-33P]ATP.[1]
-
Incubate the reactions at 27°C for 1 hour.[1]
-
Terminate the reactions by adding 10 µL of stop buffer, followed by 108 µL of the TCA/ATP mixture to precipitate the acid-insoluble proteins.[1]
-
Transfer the reaction mixtures to GF/C Unifilter plates.
-
Wash the plates to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the method to assess the effect of BMS-599626 on the phosphorylation of HER receptors and downstream signaling proteins in cultured cells.
Objective: To determine the IC50 values for the inhibition of receptor and downstream protein phosphorylation.
Materials:
-
Cancer cell lines (e.g., Sal2, GEO, N87).
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS.
-
BMS-599626.
-
Lysis Buffer: supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Phospho-HER1, Phospho-HER2, Phospho-MAPK, Phospho-Akt, and their corresponding total protein antibodies.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes (e.g., PVDF).
-
ECL detection reagents.
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of BMS-599626 for 1-2 hours.
-
For HER1 phosphorylation, stimulate the cells with EGF for a short period (e.g., 10 minutes) before lysis.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
Quantify the band intensities and calculate the IC50 for phosphorylation inhibition.
ABCG2 ATPase Activity Assay
This protocol details the procedure to measure the effect of BMS-599626 on the ATPase activity of the ABCG2 transporter.
Objective: To determine if BMS-599626 inhibits the ATP hydrolysis activity of ABCG2.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2.
-
Assay Buffer: 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT.
-
BMS-599626.
-
ATP.
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric assay.
Procedure:
-
Pre-incubate the ABCG2-containing membrane vesicles with various concentrations of BMS-599626 or a known inhibitor/vehicle control in the assay buffer at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding SDS.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The difference in Pi released in the presence and absence of a known ABCG2 substrate (e.g., sulfasalazine) represents the ABCG2-dependent ATPase activity.
-
Determine the effect of BMS-599626 on this activity.
Visualizations
Signaling Pathway Diagrams
Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.
Caption: Inhibition of ABCG2-mediated drug efflux by BMS-599626.
Experimental Workflow Diagram
Caption: Workflow for an in vitro HER kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacokinetics and Pharmacodynamics of BMS-599626 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626 Hydrochloride, also known as AC480, is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] Specifically, it is a pan-HER inhibitor with high selectivity for HER1 (EGFR) and HER2.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-599626, summarizing key preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.
Pharmacodynamics
BMS-599626 exerts its biological effects by inhibiting the kinase activity of HER family members, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.
In Vitro Potency and Selectivity
BMS-599626 is a highly potent inhibitor of HER1 and HER2, with significantly less activity against HER4 and other kinases.[3][4]
| Target | IC50 (nM) |
| HER1 (EGFR) | 20[3][4] |
| HER2 | 30[3][4] |
| HER4 | 190[3][4] |
| Table 1: In vitro inhibitory activity of BMS-599626 against HER family kinases. |
Cellular Activity
The compound has demonstrated potent anti-proliferative activity against a variety of human tumor cell lines that are dependent on HER1 and/or HER2 signaling.
| Cell Line | Tumor Type | IC50 (µM) |
| Sal2 | Salivary Gland | 0.24 |
| BT474 | Breast | 0.31 |
| KPL-4 | Breast | 0.38 |
| N87 | Gastric | 0.45 |
| GEO | Colon | 0.90 |
| A549 | Non-Small Cell Lung | Not specified |
| L2987 | Non-Small Cell Lung | Not specified |
| Table 2: Anti-proliferative activity of BMS-599626 in various cancer cell lines. Data for A549 and L2987 indicates antitumor activity was observed, but specific IC50 values were not provided in the searched sources.[4] |
Mechanism of Action and Signaling Pathway
BMS-599626 inhibits the autophosphorylation of HER1 and HER2, which in turn blocks the activation of downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways.[2][4] This leads to cell cycle arrest and inhibition of tumor growth.[5]
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provides the primary source of human pharmacokinetic data for BMS-599626.[1][3]
| Dose | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Tmax (h) | Terminal Half-life (h) |
| 100 mg (single dose) | 162 (geometric mean) | 2920 (mean) | 1-8 (median 2) | ~20 |
| 100 mg (Day 8) | 352 (geometric mean) | 9050 (mean) | Not Reported | Not Reported |
| 100 mg (Day 21) | 377 (geometric mean) | 8300 (mean) | Not Reported | Not Reported |
| 200 mg | Exposure increase was linear from 100 mg | Not Reported | Not Reported | Not Reported |
| 320 mg - 660 mg | Cmax and exposure increased with dose | Not Reported | Not Reported | Not Reported |
| Table 3: Pharmacokinetic parameters of BMS-599626 in patients with advanced solid tumors.[1][3] |
The pharmacokinetic analysis from the Phase I trial demonstrated that the maximum concentration (Cmax) and overall exposure (AUC) to BMS-599626 increased with the administered dose.[1] The terminal half-life of approximately 20 hours supports a once-daily dosing regimen.[3] There was no significant accumulation of the drug over time with daily dosing.[3]
Experimental Protocols
In Vitro HER Kinase Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of BMS-599626 against HER family kinases.
Methodology:
-
Recombinant Kinase: Utilize purified recombinant HER1, HER2, or HER4 kinase domains.
-
Substrate: Employ a generic tyrosine kinase substrate such as poly(Glu/Tyr).
-
Test Compound: Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), combine the recombinant kinase, poly(Glu/Tyr) substrate, and the test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 20 minutes).
-
-
Detection:
-
Terminate the reaction by spotting the mixture onto a filter membrane (e.g., phosphocellulose).
-
Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of BMS-599626 and determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes the determination of the anti-proliferative effects of BMS-599626 on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., BT474, N87, GEO) in appropriate media and conditions.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BMS-599626 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of HER Pathway Inhibition
This protocol details the procedure to assess the effect of BMS-599626 on the phosphorylation of HER family receptors and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Culture HER-dependent cancer cells and treat with BMS-599626 at various concentrations and for different time points.
-
For HER1 (EGFR) inhibition studies, cells can be stimulated with EGF.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of HER1, HER2, Akt, and MAPK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against the total forms of the proteins of interest (total HER1, total HER2, total Akt, total MAPK) and a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a potent and selective pan-HER inhibitor with well-characterized pharmacodynamic effects on HER-driven signaling pathways. Its pharmacokinetic profile supports oral administration with a once-daily dosing schedule. The data summarized in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for cancers dependent on HER1 and/or HER2 signaling.
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of BMS-599626 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent and orally bioavailable small molecule inhibitor primarily targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically HER1 (EGFR) and HER2 (ErbB2).[1][2][3] Its therapeutic potential lies in its ability to abrogate HER1 and HER2 signaling, thereby inhibiting the proliferation of tumor cells dependent on these pathways.[3] While exhibiting high selectivity for its primary targets, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides an in-depth overview of the known off-target effects of BMS-599626 Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
On-Target and Off-Target Kinase Activity
BMS-599626 demonstrates high affinity for HER1 and HER2, with significantly lower potency against other kinases. The selectivity profile, based on available biochemical assays, is summarized in the table below.
| Target Kinase | IC50 (nM) | Selectivity vs. HER1 (Fold) | Selectivity vs. HER2 (Fold) |
| HER1 (EGFR) | 20 | 1 | 1.5 |
| HER2 (ErbB2) | 30 | 0.67 | 1 |
| HER4 (ErbB4) | 190 | 9.5 | 6.3 |
| VEGFR2 | >2000 | >100 | >66.7 |
| c-Kit | >3000 | >150 | >100 |
| Lck | >3000 | >150 | >100 |
| MEK | >3000 | >150 | >100 |
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[2][3]
While BMS-599626 is reported to be highly selective when tested against a broad panel of diverse protein kinases, comprehensive kinome scan data is not publicly available. The existing data indicates a favorable selectivity profile with a greater than 100-fold selectivity against key kinases such as VEGFR2, c-Kit, Lck, and MEK.[3]
Interaction with ABCG2 Transporter
A significant off-target activity of BMS-599626 is its potent inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, a protein implicated in multidrug resistance (MDR) in cancer. This inhibition is observed at concentrations that are non-cytotoxic. By blocking the efflux function of ABCG2, BMS-599626 can sensitize cancer cells to ABCG2 substrate chemotherapeutic drugs like mitoxantrone (B413) and topotecan.
Signaling Pathways
HER1/HER2 Signaling Inhibition
BMS-599626 exerts its primary therapeutic effect by inhibiting the autophosphorylation of HER1 and HER2, which in turn blocks downstream signaling cascades, principally the MAPK and PI3K/AKT pathways. This leads to the inhibition of cell proliferation and survival.
References
Navigating the Physicochemical Landscape of BMS-599626 Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of BMS-599626 Hydrochloride (also known as AC480), a potent and selective inhibitor of the human epidermal growth factor receptors HER1 (EGFR) and HER2. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on the compound's behavior in various solvents and conditions, outlines key experimental methodologies, and illustrates relevant biological and experimental pathways.
Core Compound Profile
BMS-599626 is a small molecule, orally bioavailable pan-HER tyrosine kinase inhibitor.[1] It has been investigated in clinical trials for the treatment of advanced solid tumors expressing EGFR and/or HER2.[1] Its hydrochloride salt form is the subject of this guide.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | AC480 Hydrochloride |
| Molecular Formula | C₂₇H₂₈ClFN₈O₃ |
| Molecular Weight | 567.01 g/mol |
| CAS Number | 873837-23-1 |
| Mechanism of Action | Inhibitor of HER1 (EGFR) and HER2 kinases |
Signaling Pathway of BMS-599626
BMS-599626 exerts its therapeutic effect by inhibiting the phosphorylation of HER1 and HER2, which in turn blocks downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and reduced proliferation of cancer cells that are dependent on these pathways.
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. Available data indicates high solubility in organic solvents like DMSO but limited solubility in aqueous media.
Quantitative Solubility Data
| Solvent / System | Solubility | Molar Concentration | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 176.36 mM | Requires sonication. Fresh DMSO is crucial as hygroscopic DMSO reduces solubility. | MedChemExpress[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL | ≥ 5.18 mM | In vivo formulation. | MedChemExpress[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL | ≥ 5.18 mM | In vivo formulation. | MedChemExpress[3] |
| Aqueous Media | Slightly soluble to insoluble (<1 mg/mL) | - | Specific pH and buffer conditions not specified. | Selleck Chemicals[4] |
Stability Profile
The stability of this compound is a key consideration for its storage and handling. The compound exhibits limited stability in solution at ambient temperatures, necessitating fresh preparation for experimental use.
Storage and Stability Data
| Form | Solvent / Condition | Storage Temperature | Duration | Notes | Source |
| Powder | Solid | -20°C | 3 years | - | Selleck Chemicals[4] |
| Solution | (Presumably DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture. | MedChemExpress[2][5] |
| Solution | (Presumably DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture. | MedChemExpress[2][6] |
| Solution | General | - | - | Solutions are generally unstable; prepare fresh before use. | Selleck Chemicals[4] |
Note: Specific degradation kinetics and photostability data for this compound are not publicly available. Standard ICH guidelines for photostability testing should be followed for formal evaluation.[7][8]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines standard methodologies for determining solubility and stability that are applicable to this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.
Key Steps:
-
Preparation: An excess amount of this compound powder is added to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH levels, or organic solvents).
-
Equilibration: The resulting slurry is agitated in a temperature-controlled shaker or rotator for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Separation: The saturated solution is carefully separated from the excess solid material. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) that does not bind the compound.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve is used for accurate quantification.
Stability Assessment: HPLC-Based Method
Stability studies are conducted to understand the degradation of the compound over time under specific conditions (e.g., in different solvents, at various temperatures, or under light exposure).
Key Steps:
-
Method Development: A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent this compound peak from any potential degradation products and formulation excipients.
-
Sample Preparation: A solution of this compound is prepared at a known concentration in the solvent of interest.
-
Incubation: The solution is stored under controlled stress conditions. For example, in an accelerated stability study, samples might be stored at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH). For photostability, samples are exposed to a controlled light source as per ICH Q1B guidelines.[7]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot of the solution is withdrawn and analyzed by the HPLC method.
-
Data Analysis: The peak area of the parent compound is recorded at each time point. The percentage of the remaining compound is calculated relative to the initial (time zero) concentration. This data can be used to determine the degradation kinetics and predict the shelf-life of the solution.
Conclusion
This compound is a promising therapeutic agent whose physicochemical properties are crucial for its successful development and application. This guide summarizes the currently available public data, highlighting its high solubility in DMSO and its limited stability in solution, which necessitates careful handling and storage. The provided general experimental protocols offer a framework for researchers to conduct their own detailed investigations into the solubility and stability of this compound under their specific experimental conditions. Further studies are warranted to fully characterize its solubility in various aqueous buffers and its degradation pathways under different stress conditions.
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Initial in-vitro studies on BMS-599626 Hydrochloride
An In-Depth Technical Guide to the Initial In-Vitro Studies of BMS-599626 Hydrochloride
Introduction
BMS-599626, also known as AC480, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2][3] Specifically, it targets HER1 (EGFR) and HER2, with a lesser potency for HER4.[4][5][6][7] This technical guide provides a comprehensive overview of the initial in-vitro studies that characterized the biochemical and cellular activity of BMS-599626, establishing its mechanism of action and its potential as an antineoplastic agent. The focus is on the quantitative data, experimental methodologies, and the key signaling pathways affected by the compound.
Mechanism of Action
BMS-599626 functions as a pan-HER inhibitor, targeting the ATP-binding site of the intracellular kinase domain of HER1 and HER2.[8] Biochemical studies have indicated that it inhibits HER1 and HER2 through distinct mechanisms.[1][9] By blocking the kinase activity, BMS-599626 prevents receptor autophosphorylation and abrogates downstream signaling cascades crucial for cell growth and proliferation.[1][4][9] Furthermore, in tumor cells capable of forming HER1/HER2 heterodimers, BMS-599626 has been shown to inhibit this heterodimerization, providing an additional layer of inhibition in tumors where receptor co-expression is a key driver of growth.[1][9][10]
Quantitative Data Presentation
The potency and selectivity of BMS-599626 have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki).
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| HER1 (EGFR) | 20[1][4][5][9], 22[11] | 2 (ATP-competitive)[8] | Highly selective.[1][9] |
| HER2 | 30[1][4][5][9], 32[11] | 5 (ATP-noncompetitive)[8] | Highly selective.[1][9] |
| HER4 | 190[4][5][6][8] | Not Reported | ~8-fold less potent compared to HER1/HER2.[4][5][6] |
| Other Kinases | >2,500[11] | Not Reported | >100-fold less potent against VEGFR2, c-Kit, Lck, MEK.[4][5][6] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Tumor Type | HER Status | IC50 (µM) |
| Sal2 | Murine Salivary Gland | CD8HER2 fusion[4][9] | 0.24[8] |
| BT474 | Breast | HER2 Amplified[9] | 0.31[8] |
| N87 | Gastric | HER2 Amplified[9] | 0.45[8] |
| KPL-4 | Breast | HER2 Amplified[9] | 0.38[8] |
| HCC1954 | Breast | HER2 Amplified[8] | 0.34[8] |
| AU565 | Breast | HER2 Amplified[8] | 0.63[8] |
| GEO | Colon | HER1 Overexpression[1] | 0.90[8] |
| PC9 | Lung | HER1 Dependent[8] | 0.34[8] |
Signaling Pathway and Logical Relationships
BMS-599626 exerts its anti-proliferative effects by inhibiting key signaling pathways downstream of HER1 and HER2. Upon inhibition of receptor phosphorylation, the Ras/Raf/MEK/MAPK and PI3K/Akt pathways are suppressed, leading to cell cycle arrest and inhibition of cell growth.
Caption: HER1/HER2 signaling pathway inhibition by BMS-599626.
The logical flow from kinase inhibition to cellular effect demonstrates the compound's therapeutic rationale.
Caption: Logical flow of BMS-599626's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the core experimental protocols used in the initial studies of BMS-599626.
HER Kinase Assays
This protocol was used to determine the direct inhibitory effect of BMS-599626 on HER family kinases.
-
Enzyme Preparation: The cytoplasmic domains of HER1, HER2, and HER4 were expressed as recombinant proteins in Sf9 insect cells.[8] HER1 and HER4 were expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography.[8] Truncated HER2 protein was isolated using DEAE-Sepharose chromatography.[8]
-
Reaction Mixture: Kinase reactions were set up in a 50 µL volume containing:
-
Incubation: Reactions proceeded for 60 minutes at 27°C.[8]
-
Termination and Precipitation: Reactions were stopped by adding 10 µL of a buffer containing bovine serum albumin and EDTA. Acid-insoluble proteins were then precipitated using trichloroacetic acid.[8]
-
Detection: The precipitated proteins were captured on GF/C filter plates. The incorporation of radioactive ³³P into the substrate was quantified using liquid scintillation counting.[8]
-
Data Analysis: The percentage of kinase activity inhibition was calculated relative to control reactions (without the inhibitor). IC50 values were determined using nonlinear regression analysis.[8]
Cell Proliferation Assays
These assays measured the effect of BMS-599626 on the growth of tumor cell lines.
A. MTT Assay
-
Cell Plating: Cells were seeded at a density of 1,000 cells per well in 96-well plates and cultured for 24 hours in RPMI 1640 medium supplemented with 10% fetal bovine serum.[8]
-
Compound Addition: BMS-599626 was serially diluted in the culture medium and added to the wells. The final DMSO concentration was kept at or below 1%.[8]
-
Incubation: Cells were incubated with the compound for an additional 72 hours.[8]
-
Viability Measurement: Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye. The conversion of MTT to formazan (B1609692) by metabolically active cells was measured using a plate reader.[8]
B. [³H]Thymidine Uptake Assay
This assay was used for cell lines where the MTT assay showed a poor correlation between dye metabolism and cell number.[8]
-
Cell Plating and Treatment: Performed as described in the MTT assay (Steps 1-3).
-
Radiolabeling: At the end of the 72-hour incubation, cells were pulsed with 0.4 µCi/well of [³H]thymidine for 3 hours.[8]
-
Harvesting: Cells were harvested by filtration onto GF/C Unifilter plates after digestion with trypsin.[8]
-
Detection: The amount of incorporated [³H]thymidine, indicative of DNA synthesis and cell proliferation, was measured by liquid scintillation counting.[8]
General In-Vitro Experimental Workflow
The typical workflow for evaluating a kinase inhibitor like BMS-599626 follows a logical progression from biochemical characterization to cellular effects.
Caption: General workflow for in-vitro evaluation of BMS-599626.
Western Blot Analysis of Receptor Signaling
To confirm that the anti-proliferative effects were due to the inhibition of HER signaling, Western blot analyses were performed.[1][9]
-
Cell Treatment: HER-dependent cells (e.g., N87, GEO) were treated with various concentrations of BMS-599626 for a specified time (e.g., 1 hour).[4][5] For HER1-dependent cells like GEO, stimulation with EGF was performed prior to treatment.[4][5]
-
Cell Lysis: Cells were lysed to extract total cellular proteins.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins, including pHER1, pHER2, pMAPK, and pAkt.[4][5]
-
Detection: Following incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands were visualized using a chemiluminescent substrate. The results demonstrated a dose-dependent inhibition of receptor autophosphorylation and downstream MAPK and Akt phosphorylation.[4][5]
Conclusion
The initial in-vitro studies of this compound successfully characterized it as a potent and highly selective dual inhibitor of HER1 and HER2 kinases.[1][9] Biochemical assays established its low nanomolar IC50 values and its distinct ATP-competitive and noncompetitive mechanisms against HER1 and HER2, respectively.[8] Cellular assays confirmed its efficacy in inhibiting the proliferation of tumor cell lines that are dependent on HER1/HER2 signaling, with IC50 values in the sub-micromolar range.[1][9] Mechanistic studies using Western blotting confirmed the abrogation of HER1/HER2 autophosphorylation and the subsequent inhibition of critical downstream pathways like MAPK and Akt.[4] These foundational in-vitro data provided a strong rationale for the advancement of BMS-599626 into further preclinical and clinical development for the treatment of cancers driven by HER family receptor signaling.[1][9]
References
- 1. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. caymanchem.com [caymanchem.com]
Preclinical Profile of BMS-599626 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2][3] Specifically targeting HER1 (EGFR) and HER2, BMS-599626 has demonstrated significant preclinical antitumor activity in a variety of cancer models. This technical guide provides a comprehensive summary of the preclinical data and findings for BMS-599626, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
BMS-599626 exerts its anticancer effects by selectively inhibiting the kinase activity of HER1 and HER2, with IC50 values of 20 nM and 30 nM, respectively.[4][5] Its selectivity is highlighted by its significantly lower potency against other kinases, such as HER4 (IC50 = 190 nM), and over 100-fold less activity against VEGFR2, c-Kit, Lck, and MEK.[1][2] The inhibition of HER1 and HER2 blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the MAPK and PI3K/Akt pathways.[1] Furthermore, BMS-599626 has been shown to inhibit the formation of HER1/HER2 heterodimers, providing an additional mechanism of action in tumors where receptor co-expression and heterodimerization are key drivers of growth.[4][5]
The following diagram illustrates the signaling pathway targeted by BMS-599626.
In Vitro Efficacy
BMS-599626 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines that are dependent on HER1 and/or HER2 signaling.
Cellular Proliferation Assays
The anti-proliferative effects of BMS-599626 were evaluated using various cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | HER Status | IC50 (µM) |
| Sal2 | Murine Salivary Gland | HER2 Overexpression | 0.24 |
| BT474 | Breast | HER2 Amplified | 0.31 |
| KPL-4 | Breast | HER2 Amplified | 0.38 |
| N87 | Gastric | HER2 Amplified | 0.45 |
| GEO | Colon | HER1 Overexpression | 0.90 |
| HN-5 | Head and Neck Squamous Cell Carcinoma | EGFR and Her2 expressing | Not specified |
Data compiled from multiple sources.[1][4][5]
Inhibition of Downstream Signaling
Treatment of cancer cell lines with BMS-599626 resulted in the inhibition of HER1 and HER2 autophosphorylation and the phosphorylation of downstream signaling molecules, including MAPK and Akt.[1] For instance, in Sal2 cells, BMS-599626 inhibited receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[1] In GEO cells, which overexpress HER1, the compound inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM.[1]
In Vivo Antitumor Activity
The in vivo efficacy of BMS-599626 has been evaluated in various xenograft models using athymic nude mice. Oral administration of BMS-599626 resulted in significant, dose-dependent tumor growth inhibition.
Xenograft Studies
| Tumor Model | Cancer Type | Dosing Regimen | Outcome |
| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o., daily for 14 days | Dose-dependent tumor growth inhibition. |
| GEO | Colon | Not specified, once daily for 14 days | Inhibition of tumor growth. |
| KPL-4 | Breast | Not specified | Antitumor activity. |
| BT474 | Breast | Not specified | Similar antitumor activity to other HER2 amplified models. |
| N87 | Gastric | Not specified | Similar antitumor activity to other HER2 amplified models. |
| A549 | Non-small-cell lung | Not specified | Antitumor activity in HER1-overexpressing model. |
| L2987 | Non-small-cell lung | Not specified | Antitumor activity in HER1-overexpressing model. |
| HN5 | Head and Neck | Not specified | Improved radioresponse of tumors. |
Data compiled from multiple sources.[1][6]
Enhancement of Radiosensitivity
Preclinical studies have also investigated the potential of BMS-599626 to enhance the efficacy of radiotherapy. In HN-5 human head and neck squamous cell carcinoma cells, which express both EGFR and HER2, BMS-599626 was found to enhance radiosensitivity.[7] The proposed mechanisms include cell cycle redistribution and inhibition of DNA repair.[7] In vivo, the combination of BMS-599626 and radiation resulted in improved tumor radioresponse in an HN5 xenograft model.[6]
Overcoming Multidrug Resistance
Interestingly, BMS-599626 has also been identified as a potent inhibitor of the ABCG2 transporter, a key protein involved in multidrug resistance (MDR).[8] At non-cytotoxic concentrations, BMS-599626 was shown to sensitize ABCG2-overexpressing cells to chemotherapy agents like topotecan (B1662842) and mitoxantrone (B413) by increasing their intracellular accumulation.[8] This suggests a potential dual role for BMS-599626 in not only directly inhibiting tumor growth but also in overcoming resistance to other anticancer drugs.
The following diagram illustrates the experimental workflow for evaluating the effect of BMS-599626 on multidrug resistance.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of BMS-599626 or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with BMS-599626 for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of HER1, HER2, MAPK, and Akt overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Mice are randomized into treatment and control groups. BMS-599626 is administered orally (p.o.) at specified doses (e.g., 60, 120, 240 mg/kg) daily for a defined period (e.g., 14 days). The vehicle control group receives the formulation solution without the drug.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and any signs of toxicity are also monitored.
The following diagram illustrates the general workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of HER1 and HER2. Its ability to inhibit key signaling pathways, suppress tumor growth in vitro and in vivo, enhance radiosensitivity, and potentially overcome multidrug resistance underscores its therapeutic potential in cancers driven by HER family dysregulation. These findings have provided a solid foundation for the clinical development of BMS-599626 as a targeted anticancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with BMS-599626 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of BMS-599626 Hydrochloride for in-vivo studies, based on preclinical data. Detailed protocols for xenograft models and the preparation of the compound for oral gavage are included to facilitate experimental design and execution.
Introduction
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable pan-HER inhibitor that targets HER1 (EGFR) and HER2. It has been shown to inhibit the proliferation of tumor cells that are dependent on HER1 and/or HER2 signaling. These application notes are intended to provide researchers with the necessary information to design and conduct in-vivo studies to evaluate the efficacy of this compound in various cancer models.
Recommended In-Vivo Dosage and Administration
Based on published preclinical studies, the recommended dosage of this compound in mouse xenograft models ranges from 60 to 240 mg/kg , administered orally (p.o.) once daily . A typical treatment duration is 14 consecutive days . Dose-dependent inhibition of tumor growth has been observed within this range in various studies.[1]
Data Summary of In-Vivo Studies
| Parameter | Details | Reference |
| Drug | This compound (AC480) | [1] |
| Dosage Range | 60, 120, 240 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Frequency | Daily | [1] |
| Treatment Duration | 14 days | [1] |
| Animal Models | Athymic nude mice (nu/nu) | [2] |
| Tumor Models | Sal2, GEO, KPL4, BT474, N87, A549, L2987, HN5 | [3][4] |
Experimental Protocols
Preparation of this compound for Oral Administration
A critical aspect of in-vivo studies is the appropriate formulation of the therapeutic agent to ensure consistent and reliable delivery. The following protocol describes a suggested vehicle for the oral administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
To prepare the final dosing solution, first mix the required volume of the DMSO stock solution with PEG300. For example, for a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80 to the DMSO/PEG300 mixture. For a 1 mL final volume, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add sterile saline to the mixture to reach the desired final volume. For a 1 mL final volume, add 450 µL of saline.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the freshly prepared solution to the mice via oral gavage at the desired dosage. The volume administered will depend on the weight of the mouse and the final concentration of the drug in the vehicle.
Note: It is crucial to prepare the dosing solution fresh each day. The stability of this compound in this formulation over extended periods has not been reported.
Xenograft Model Protocols
The following are generalized protocols for establishing common xenograft models used in studies with BMS-599626. The specific cell numbers and timelines may need to be optimized for your laboratory conditions.
General Materials for Xenograft Studies:
-
Human tumor cell lines (e.g., BT474, N87, A549, KPL4, GEO, HN5)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 4-6 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers for tumor measurement
1. BT474 (Human Breast Ductal Carcinoma) Xenograft Protocol
-
Cell Culture: Culture BT474 cells in a suitable medium, such as Hybri-Care Medium supplemented with 10% fetal bovine serum.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each female athymic nude mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Treatment Initiation: Begin treatment with this compound when the average tumor volume reaches approximately 150-200 mm³.
2. NCI-N87 (Human Gastric Carcinoma) Xenograft Protocol
-
Cell Culture: Maintain NCI-N87 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Preparation: Harvest and prepare the cells as described for BT474, resuspending them in a Matrigel mixture at a concentration of 1 x 10^6 cells/100 µL.[6]
-
Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each athymic nude mouse.[6]
-
Tumor Growth Monitoring: Regularly monitor tumor growth.
-
Treatment Initiation: Initiate treatment when tumors reach an average volume of 100-150 mm³.[6]
3. A549 (Human Lung Carcinoma) Xenograft Protocol
-
Cell Culture: Grow A549 cells in F-12K Medium with 10% fetal bovine serum.
-
Cell Preparation: Prepare the cell suspension in a 1:1 mixture with Matrigel at a concentration of 1 x 10^7 cells per mouse.[7]
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Measure tumor volumes twice weekly.
-
Treatment Initiation: Start dosing when the mean tumor volume is between 100-150 mm³.[7]
4. KPL-4 (Human Breast Cancer) Xenograft Protocol
-
Cell Culture: Culture KPL-4 cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Preparation: Prepare a cell suspension in a Matrigel mixture containing 1-3 million cells per 100 µL.[8]
-
Implantation: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.[8]
-
Tumor Growth Monitoring: Monitor tumor development regularly.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 100-200 mm³.[9]
5. GEO (Human Colon Carcinoma) Xenograft Protocol
-
Cell Culture: Culture GEO cells in a suitable medium such as RPMI-1640 with 10% fetal bovine serum.
-
Cell Preparation and Implantation: Follow a standard subcutaneous injection protocol, typically with 1-5 x 10^6 cells in a Matrigel suspension.
-
Tumor Growth and Treatment: Monitor tumor growth and initiate treatment when tumors are well-established.
6. HN5 (Human Head and Neck Squamous Cell Carcinoma) Xenograft Protocol
-
Cell Culture: Maintain HN5 cells in an appropriate medium, for example, DMEM with 10% fetal bovine serum.
-
Cell Preparation and Implantation: Establish xenografts by subcutaneously injecting 1-5 x 10^6 HN5 cells, often in a Matrigel mix, into the flank of nude mice.
-
Tumor Growth and Treatment: Once tumors reach a predetermined size (e.g., 80-120 mm³), treatment can be initiated.[1]
Signaling Pathway and Experimental Workflow
BMS-599626 Mechanism of Action
BMS-599626 is a pan-HER inhibitor that targets the kinase activity of HER1 (EGFR) and HER2. Inhibition of these receptors prevents their autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Mechanism of action of this compound.
Experimental Workflow for In-Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting an in-vivo efficacy study of this compound in a xenograft model.
Caption: General workflow for in-vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Head and neck cancer patient-derived xenograft models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line HN-5 (CVCL_8128) [cellosaurus.org]
- 4. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BMS-599626 Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of BMS-599626 Hydrochloride, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and 2 (HER2), on downstream signaling pathways using Western blot analysis.
Mechanism of Action
This compound is a small molecule inhibitor that targets the intracellular kinase domains of HER1 and HER2.[1] By inhibiting the autophosphorylation of these receptors, it effectively blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to reduced cell proliferation and can induce apoptosis in cancer cells that are dependent on HER1 and/or HER2 signaling for their growth and survival.
Signaling Pathway Diagram
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for BMS-599626 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable pan-HER kinase inhibitor.[1] It primarily targets HER1 (EGFR) and HER2, with secondary activity against HER4.[2][3][4][5] By inhibiting these receptor tyrosine kinases, BMS-599626 disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.[3][6] Additionally, recent studies have revealed its role in overcoming multidrug resistance through the inhibition of the ABCG2 transporter.[7][8][9] These dual mechanisms of action make BMS-599626 a valuable tool in various cancer research models.
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, in vitro and in vivo applications, and detailed experimental protocols.
Mechanism of Action
BMS-599626 is an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[10] It effectively abrogates HER1 and HER2 signaling, leading to the inhibition of tumor cell lines dependent on these receptors.[2][6] The inhibition of HER1/HER2 signaling disrupts downstream pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell cycle progression and survival.[2][3] Furthermore, BMS-599626 can inhibit HER1/HER2 heterodimerization, a key mechanism in tumors where co-expression of these receptors drives growth.[6]
A secondary mechanism of action for BMS-599626 is the inhibition of the ABCG2 (Breast Cancer Resistance Protein) transporter.[7][8] Overexpression of ABCG2 is a major cause of multidrug resistance in cancer cells. BMS-599626 has been shown to inhibit the efflux function of ABCG2 at nanomolar concentrations, thereby re-sensitizing cancer cells to other chemotherapeutic agents.[7][8][9]
Data Presentation
In Vitro Efficacy: Kinase Inhibition and Cell Proliferation
BMS-599626 demonstrates high potency against HER1 and HER2 kinases and inhibits the proliferation of various cancer cell lines that are dependent on HER1/HER2 signaling.[2][6][10]
| Target | IC50 (nM) | Reference |
| HER1 (EGFR) | 20 | [2][6] |
| HER2 | 30 | [2][6] |
| HER4 | 190 | [2] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sal2 | Murine Salivary Gland | 0.24 | [10] |
| BT474 | Breast | 0.31 | [10] |
| KPL-4 | Breast | 0.38 | [10] |
| HCC1954 | Breast | 0.34 | [10] |
| AU565 | Breast | 0.63 | [10] |
| ZR-75-30 | Breast | 0.51 | [10] |
| MDA-MB-175 | Breast | 0.84 | [10] |
| N87 | Gastric | 0.45 | [10] |
| GEO | Colon | 0.90 | [10] |
| PC9 | Lung | 0.34 | [10] |
| HCC202 | - | 0.94 | [10] |
| HCC1419 | - | 0.75 | [10] |
In Vivo Efficacy: Xenograft Models
Oral administration of BMS-599626 has been shown to inhibit tumor growth in a dose-dependent manner in various xenograft models.[2][3][4]
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o., daily for 14 days | Dose-dependent tumor growth inhibition | [2] |
| GEO | Colon | Not specified | Inhibition of tumor growth | [2] |
| KPL4 | Breast | 180 mg/kg (MTD) | Potent antitumor activity | [10] |
| BT474 | Breast | Not specified | Similar antitumor activity to other HER2 amplified models | [2] |
| N87 | Gastric | Not specified | Similar antitumor activity to other HER2 amplified models | [2] |
| A549 | Non-small-cell lung | Not specified | Similar antitumor activity to other HER1-overexpressing models | [2] |
| L2987 | Non-small-cell lung | Not specified | Similar antitumor activity to other HER1-overexpressing models | [2] |
| HN5 | Head and Neck | Not specified | Improved radioresponse | [2] |
Clinical Trial Data (Phase I)
A Phase I study in patients with advanced solid tumors expressing EGFR and/or HER2 provided the following insights.[11]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 600 mg/day | [11] |
| Dose-Limiting Toxicities (at 660 mg/day) | Grade 3 elevation of hepatic transaminases, QTc interval prolongation | [11] |
| Most Frequent Drug-Related Toxicities | Diarrhea (30%), asthenia (30%), skin rash (30%), anorexia (13%) | [11] |
| Clinical Activity | 11 out of 45 patients had stable disease for ≥ 4 months | [11] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of BMS-599626 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT474, N87, GEO)
-
RPMI 1640 medium with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
DMSO
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in 96-well plates at a density of 1,000 cells/well and culture for 24 hours.[10]
-
Prepare a stock solution of BMS-599626 in DMSO.
-
Dilute BMS-599626 in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is ≤ 1%.[10]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of BMS-599626.
-
Incubate the cells for 72 hours.[10]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of BMS-599626.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of BMS-599626 on the phosphorylation of HER family receptors and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-MAPK, anti-MAPK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-599626 for a specified time (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of BMS-599626 in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., Sal2, GEO, KPL4)[6]
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer BMS-599626 orally at the desired doses (e.g., 60-240 mg/kg) daily for a specified period (e.g., 14 days).[2] The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-599626 Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, with particular selectivity for HER1 (EGFR) and HER2.[1] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers, making it a critical therapeutic target. The inhibition of HER1 and HER2 signaling pathways can lead to decreased tumor cell proliferation and survival.
Standard-of-care for many HER2-positive cancers involves combination therapies, often pairing a HER2-targeted agent with a cytotoxic chemotherapy drug. Docetaxel (B913), a taxane-based chemotherapeutic, is a frequently used partner in these regimens. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The distinct mechanisms of action of a HER2 inhibitor like BMS-599626 and a microtubule-stabilizing agent like docetaxel provide a strong rationale for their combined use to achieve synergistic or additive anti-tumor effects and potentially overcome resistance.
This document provides an overview of the available data for BMS-599626 as a monotherapy and outlines detailed, exemplary protocols for evaluating its combination with chemotherapy agents, using docetaxel as a prime example.
Data Presentation
BMS-599626 (AC480) Monotherapy Data
While clinical trial data for the direct combination of BMS-599626 with chemotherapy agents is not publicly available, a phase I monotherapy study in patients with advanced solid tumors expressing EGFR and/or HER2 has provided key safety and pharmacokinetic insights.[1]
| Parameter | Value/Observation | Source |
| Mechanism of Action | Oral pan-HER receptor tyrosine kinase inhibitor | [1] |
| Maximum Tolerated Dose (MTD) | 600 mg/day | [1] |
| Dose-Limiting Toxicities (at 660 mg/day) | Grade 3 elevation of hepatic transaminases, QTc interval prolongation | [1] |
| Most Frequent Drug-Related Toxicities | Diarrhea (30%), Asthenia (30%), Skin rash (30%), Anorexia (13%) | [1] |
| Pharmacokinetics | Cmax and exposure increased with dose | [1] |
| Clinical Activity (Monotherapy) | 11 out of 45 patients had stable disease for ≥ 4 months | [1] |
| Pharmacodynamic Effects | Changes in biomarkers indicating EGFR and HER-2 pathway inhibition | [1] |
Docetaxel Combination Therapy Efficacy (with other HER2-targeted agents)
The following table summarizes efficacy data for docetaxel in combination with other HER2-targeted therapies, providing a benchmark for expected outcomes in a potential combination with BMS-599626.
| Combination | Cancer Type | Metric | Value | Source |
| Dasatinib + Docetaxel | Ovarian Cancer (IGROV1 cells) | Combination Index (CI) | 0.49 - 0.68 (Synergistic) | [2] |
| Docetaxel + Radiation | Prostate Cancer (DU-145 xenografts) | Tumor Regression | 68.6% | [3] |
| Docetaxel + Piperine | Taxane-Resistant Prostate Cancer (Xenografts) | Tumor Growth Inhibition vs. Docetaxel alone | 114% vs. 217% (p=0.002) | [4] |
| Trastuzumab + Docetaxel | HER2+ Metastatic Breast Cancer | Overall Response Rate (ORR) | 72.7% | [5] |
| Trastuzumab + Docetaxel + Capecitabine | HER2+ Advanced Breast Cancer | Median Progression-Free Survival | 17.9 months | [5] |
Signaling Pathways and Experimental Workflows
HER1/HER2 Signaling Pathway Inhibition by BMS-599626
References
- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib (BMS-35482) interacts synergistically with docetaxel, gemcitabine, topotecan and doxorubicin in ovarian cancer cells with high SRC pathway activation and protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of two open-label, multicenter phase II studies of docetaxel, platinum salts, and trastuzumab in HER2-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-599626 Hydrochloride
Introduction
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable inhibitor of the human epidermal growth factor receptors HER1 (EGFR) and HER2 (ErbB2) kinases.[1][2] It demonstrates significant anti-proliferative and anti-tumor activities in preclinical models by blocking the signaling pathways that drive the growth of many tumors.[1][3] BMS-599626 inhibits HER1 and HER2 with IC50 values of approximately 20-22 nM and 30-32 nM, respectively.[1][4][5][6] Its selectivity for HER1/HER2 is over 100-fold greater than for other kinases like VEGFR2, c-Kit, and Lck.[2][7] These application notes provide detailed protocols for the preparation of stock solutions for both in vitro and in vivo research applications.
Physicochemical and Biological Properties
A summary of the key properties of BMS-599626 Hydrochloride is presented below.
| Property | Value |
| Synonyms | AC480 Hydrochloride |
| Molecular Formula | C₂₇H₂₈ClFN₈O₃ |
| Molecular Weight | 567.01 g/mol [4][7][8] |
| Appearance | Solid powder |
| IC50 Values | ~20-22 nM for HER1 (EGFR)[1], ~30-32 nM for HER2 (ErbB2)[1], ~190 nM for HER4[2][4] |
| Solubility | DMSO: ≥29 mg/mL, up to 113 mg/mL (212.98 mM)[1][6]. (Note: Use of fresh, non-hygroscopic DMSO is critical)[2][6] |
| Ethanol: Insoluble[1] | |
| Water: Insoluble[1] | |
| Storage (Powder) | 3 years at -20°C[7][8] |
| Storage (Stock Solution) | In DMSO: 6 months at -80°C[2][5], 1 month at -20°C[2][6]. (Note: Solutions are unstable; fresh preparation is recommended)[7] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aliquoting Powder: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation. If not using the entire amount, weigh the desired quantity of powder in a sterile vial using a calibrated balance.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.7636 mL of DMSO to 10 mg of this compound (MW: 567.01).
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, sonicate the vial in an ultrasonic water bath.[2] The solution should become clear.
-
Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5][6] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium.
Protocol 2: Preparation of Formulations for In Vivo Use
For animal studies, this compound must be formulated in a vehicle suitable for oral administration. It is recommended to first prepare a concentrated stock in DMSO and then dilute it into a multi-component vehicle.[2] Note: Always prepare fresh on the day of use.
Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [2][9]
Materials:
-
Concentrated DMSO stock of BMS-599626 (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Start with 100 µL of a 25 mg/mL BMS-599626 stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. The final concentration will be 2.5 mg/mL.[2]
Mechanism of Action
BMS-599626 exerts its anti-cancer effects by inhibiting the kinase activity of HER1 and HER2. In cancer cells that overexpress these receptors, HER proteins form homodimers (HER2/HER2) or heterodimers (HER1/HER2), leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling cascades, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. BMS-599626 binds to the ATP-binding pocket of these receptors, preventing phosphorylation and thereby abrogating the downstream signals.[1][2] This leads to cell cycle arrest and apoptosis in HER1/HER2-dependent tumor cells.[2]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound产品说明书 [selleck.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Investigating BMS-599626 Hydrochloride Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and HER2 (ErbB2) tyrosine kinases.[1][2][3] It has demonstrated significant anti-proliferative activity in tumor cells that are dependent on HER1 and/or HER2 signaling.[1][2][4] The mechanism of action involves the inhibition of receptor autophosphorylation and subsequent downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][5][6][7][8] Despite the promising therapeutic potential of HER2-targeted therapies, the development of drug resistance remains a significant clinical challenge.[9] Understanding the mechanisms underlying resistance to this compound is critical for the development of more effective treatment strategies and for identifying potential combination therapies to overcome resistance.
This document provides a comprehensive set of protocols for developing and characterizing this compound resistant cancer cell lines. It outlines detailed methodologies for inducing resistance, assessing the resistance phenotype, and investigating the underlying molecular mechanisms through various cellular and molecular biology techniques.
I. Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATP-binding site of the intracellular kinase domains of both EGFR (HER1) and HER2.[3] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are:
-
The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[5][7][8]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a central role in transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression.[5][8][10]
Potential mechanisms of resistance to HER2-targeted therapies like this compound include:
-
Upregulation of alternative signaling pathways (e.g., MET, IGF-1R).
-
Mutations in the HER2 or EGFR kinase domains that prevent drug binding.
-
Increased expression of drug efflux pumps, such as ABCG2.[11][12]
-
Alterations in downstream signaling components.
Diagram of the EGFR/HER2 Signaling Pathway and Point of Inhibition
Caption: EGFR/HER2 signaling and this compound inhibition.
II. Experimental Protocols
This section provides detailed protocols for the experimental design of testing this compound resistance.
A. Development of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of this compound.[13][14][15][16]
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines.
Protocol 1: Generation of Resistant Cell Lines
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to HER1/HER2 inhibition and expressing high levels of these receptors (e.g., BT-474, SK-BR-3, NCI-N87).
-
Determine the Initial IC50:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or Resazurin (B115843) assay as described in Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[15]
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the drug concentration by 25-50%.[15]
-
If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the concentration to the previous level until they recover.
-
-
Establishment of the Resistant Line:
-
Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental line.[16] This process can take several months.
-
-
Cryopreservation: At various stages of resistance development, cryopreserve vials of cells to ensure a backup supply.
B. Characterization of the Resistant Phenotype
Once a resistant cell line is established, it is crucial to quantify the degree of resistance and assess any changes in cell behavior.
Protocol 2: Cell Viability Assay
This protocol uses a resazurin-based assay to determine the IC50 of this compound in parental and resistant cell lines.[17]
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Resazurin Addition:
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background (no-cell control) from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
C. Investigation of Molecular Mechanisms of Resistance
The following protocols are designed to investigate the molecular alterations that may contribute to the resistant phenotype.
Protocol 3: Western Blot Analysis
This protocol is for assessing the protein expression and phosphorylation status of key components of the EGFR/HER2 signaling pathway.[18][19][20]
-
Sample Preparation:
-
Plate parental and resistant cells and treat them with or without this compound at a concentration close to the IC50 of the parental line for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-HER2, total HER2, p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels and then to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the gene expression levels of potential resistance markers.[21][22][23][24]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Design primers for genes of interest, which may include ERBB2 (HER2), EGFR, and genes encoding drug efflux pumps like ABCG2.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[22]
-
III. Data Presentation
Quantitative data from the described experiments should be summarized in clear and well-structured tables to facilitate comparison between parental and resistant cell lines.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) ± SD | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Resistant | [Insert Value] | [Calculate as IC50 Resistant / IC50 Parental] |
Table 2: Relative Protein Expression and Phosphorylation
| Protein | Parental (Fold Change vs. Control) | Resistant (Fold Change vs. Control) |
| p-HER2/Total HER2 | [Insert Value] | [Insert Value] |
| p-EGFR/Total EGFR | [Insert Value] | [Insert Value] |
| p-Akt/Total Akt | [Insert Value] | [Insert Value] |
| p-ERK/Total ERK | [Insert Value] | [Insert Value] |
Table 3: Relative Gene Expression
| Gene | Parental (Fold Change vs. Control) | Resistant (Fold Change vs. Control) |
| ERBB2 | [Insert Value] | [Insert Value] |
| EGFR | [Insert Value] | [Insert Value] |
| ABCG2 | [Insert Value] | [Insert Value] |
The protocols and guidelines presented in this document provide a robust framework for the systematic investigation of resistance to this compound. By developing and thoroughly characterizing resistant cell line models, researchers can gain valuable insights into the molecular mechanisms that drive drug resistance. This knowledge is essential for the rational design of next-generation inhibitors and for the development of effective therapeutic strategies to overcome resistance in the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Detection of Antibiotic Resistance Genes Using Real-Time qPCR [bio-protocol.org]
- 23. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 24. oaepublish.com [oaepublish.com]
Application Notes and Protocols for BMS-599626 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of kinases, specifically targeting HER1 (EGFR) and HER2.[1][2][3][4][5] It demonstrates significant anti-tumor efficacy in preclinical xenograft models by abrogating HER1 and HER2 signaling, thereby inhibiting the proliferation of cancer cells that are dependent on these pathways.[1][6][7] BMS-599626 has been shown to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[3][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of BMS-599626 Hydrochloride in xenograft mouse models to evaluate its anti-tumor activity.
Mechanism of Action
BMS-599626 is an ATP-competitive inhibitor for HER1 and a non-competitive inhibitor for HER2.[2] It effectively inhibits the autophosphorylation of these receptors, which in turn blocks downstream signaling cascades crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1][8] Studies have shown that BMS-599626 can inhibit the proliferation of tumor cell lines that express high levels of HER1 and/or HER2.[2][3] Furthermore, it has been observed to inhibit the formation of HER1/HER2 heterodimers, a key mechanism in tumors where co-expression of these receptors drives growth.[6][7]
Signaling Pathway Affected by BMS-599626
Data Presentation
In Vitro Potency of BMS-599626
| Target | IC50 (nM) | Reference |
| HER1 (EGFR) | 20 - 22 | [2][4][9] |
| HER2 | 30 - 32 | [4][9] |
| HER4 | 190 | [4][8] |
In Vitro Anti-proliferative Activity of BMS-599626
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sal2 | Murine Salivary Gland Tumor | 0.24 | [2] |
| BT474 | Human Breast Tumor | 0.31 | [2] |
| N87 | Human Gastric Carcinoma | 0.45 | [2] |
| KPL-4 | Human Breast Tumor | 0.38 | [2] |
| GEO | Human Colon Tumor | 0.90 | [2] |
In Vivo Efficacy of BMS-599626 in Xenograft Models
| Xenograft Model | Cancer Type | Mouse Strain | Dosage (mg/kg) | Dosing Regimen | Outcome | Reference |
| Sal2 | Murine Salivary Gland Tumor | Athymic Nude | 60, 120, 240 | Oral, daily for 14 days | Dose-dependent tumor growth inhibition | [1][8] |
| GEO | Human Colon Tumor | Athymic Nude | Not specified | Oral, once daily for 14 days | Inhibition of tumor growth | [1][8] |
| KPL-4 | Human Breast Tumor | Athymic Nude | 180 (MTD) | Not specified | Potent anti-tumor activity | [2] |
| BT474 | Human Breast Tumor | Athymic Nude | Not specified | Not specified | Anti-tumor activity | [1][8] |
| N87 | Human Gastric Carcinoma | Athymic Nude | Not specified | Not specified | Anti-tumor activity | [1][8] |
| A549 | Human Non-Small-Cell Lung | Athymic Nude | Not specified | Not specified | Anti-tumor activity | [1][8] |
| HN5 | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Before and during irradiation | Improved radioresponse | [1][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in saline
Recommended Formulations:
-
Formulation 1: A solution can be prepared by dissolving BMS-599626 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Formulation 2: Alternatively, a suspension can be made in 10% DMSO and 90% corn oil.[8]
-
Formulation 3: Another option is to use 10% DMSO and 90% (20% SBE-β-CD in saline).[8]
Procedure:
-
Weigh the required amount of this compound.
-
Add the solvents sequentially as listed in the chosen formulation.
-
Ensure the solution is clear before administration. For suspensions, ensure it is homogenously mixed.
-
Prepare fresh solutions daily as they can be unstable.[5]
Establishment of Subcutaneous Xenograft Mouse Model
This protocol provides a general guideline for establishing a cell line-derived xenograft (CDX) model. Specific cell numbers and growth times may need to be optimized for each cell line.
Materials:
-
HER2-positive cancer cell line (e.g., BT474, N87, KPL-4)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation:
-
Wash the cells with PBS.
-
Harvest the cells using trypsin-EDTA and then neutralize the trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium without serum.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Adjust the cell concentration to the desired density (typically 1x10^6 to 1x10^7 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups as per the planned dosage and schedule (e.g., oral gavage daily).
-
Experimental Workflow for a Xenograft Study
Concluding Remarks
This compound is a valuable tool for preclinical cancer research, particularly for tumors driven by HER1 and HER2 signaling. The protocols and data presented here provide a foundation for designing and conducting robust in vivo studies to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals while adhering to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming BMS-599626 Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BMS-599626 Hydrochloride in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AC480, is a potent and selective oral pan-HER inhibitor.[1] It targets and inhibits the kinase activity of HER1 (EGFR) and HER2.[2][3][4] By inhibiting these receptors, BMS-599626 blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in cancers that are dependent on HER1 and/or HER2 signaling.[4]
Q2: My cancer cell line, which was initially sensitive to BMS-599626, is now showing resistance. What are the potential mechanisms?
A2: Acquired resistance to HER family tyrosine kinase inhibitors (TKIs) like BMS-599626 can arise through several mechanisms. Based on studies of similar pan-HER inhibitors, the most common mechanisms include:
-
Activation of Bypass Signaling Pathways: The most frequently observed mechanism is the activation of alternative signaling pathways that bypass the need for HER1/HER2 signaling. A key player in this process is the amplification and/or activation of the MET receptor tyrosine kinase.[5][6][7] MET activation can subsequently reactivate downstream pathways like PI3K/AKT and MAPK, rendering the cells resistant to HER inhibition.
-
Secondary Mutations in the Target Receptors: Acquired mutations in the kinase domain of HER2 or EGFR can prevent the binding of BMS-599626, thereby restoring kinase activity and downstream signaling. For other HER inhibitors, mutations such as EGFR T790M and C797S, and various HER2 mutations (e.g., L755S, T862A) have been identified as mechanisms of resistance.[8][9][10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[11][13][14]
-
Histological Transformation: In some cases, cancer cells can undergo a change in their cell type (e.g., from non-small cell lung cancer to small cell lung cancer), which can confer resistance to targeted therapies.[9]
Q3: How can I confirm that my cell line has developed resistance to BMS-599626?
A3: You can confirm resistance by performing a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of BMS-599626 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3-fold or more) in the IC50 value indicates the development of resistance.[15]
Troubleshooting Guides
Problem 1: Increased IC50 of BMS-599626 in my cell line.
This guide will help you to investigate the potential mechanisms of resistance and explore strategies to overcome it.
Workflow for Investigating and Overcoming BMS-599626 Resistance
Figure 1: A step-by-step workflow for troubleshooting BMS-599626 resistance.
-
Hypothesis: Activation of MET Signaling Pathway
-
Experiment: Perform Western blot analysis to compare the phosphorylation levels of MET (p-MET), AKT (p-AKT), and ERK (p-ERK) in your resistant cell line versus the parental sensitive line, both with and without BMS-599626 treatment.
-
Expected Outcome: In MET-driven resistance, you would expect to see increased levels of p-MET, and sustained or increased p-AKT and p-ERK in the resistant cells even in the presence of BMS-599626, compared to the parental cells where these signals should be inhibited.
-
-
Hypothesis: Acquired Mutations in HER2 or EGFR
-
Experiment: Extract genomic DNA from both parental and resistant cell lines and perform Sanger sequencing or next-generation sequencing (NGS) of the HER2 and EGFR kinase domains.
-
Expected Outcome: You may identify specific point mutations in the resistant cell line that are known to confer resistance to TKIs.
-
-
Hypothesis: Increased Drug Efflux via ABCG2
-
Experiment 1 (Functional Assay): Use a fluorescent substrate of ABCG2, such as Rhodamine 123, to compare its intracellular accumulation in parental versus resistant cells.
-
Expected Outcome: Lower accumulation of the fluorescent substrate in the resistant cells would suggest increased efflux activity.
-
Experiment 2 (Protein Expression): Perform Western blot to compare the protein expression levels of ABCG2 in parental and resistant cells.
-
Expected Outcome: Higher levels of ABCG2 protein in the resistant cell line would support this mechanism.
-
-
If MET is Activated: Combination Therapy with a MET Inhibitor
-
Strategy: Treat the resistant cells with a combination of BMS-599626 and a selective MET inhibitor (e.g., crizotinib, capmatinib).[7]
-
Experimental Validation: Perform cell viability assays with the combination treatment to look for synergistic effects. A combination index (CI) less than 1 would indicate synergy. Also, perform Western blot to confirm that the combination treatment effectively inhibits both HER2/EGFR and MET signaling, as well as downstream pathways (p-AKT, p-ERK).
-
Signaling Pathway in MET-Driven Resistance and Combination Therapy
Figure 2: MET activation bypasses BMS-599626 inhibition, which can be overcome by a MET inhibitor.
-
If a HER2/EGFR Mutation is Identified: Test Alternative HER/EGFR Inhibitors
-
Strategy: Depending on the specific mutation, other HER/EGFR inhibitors might still be effective. For example, second-generation irreversible inhibitors like afatinib (B358) or dacomitinib, or third-generation inhibitors like osimertinib (B560133) (for specific EGFR mutations) could be tested.[10][13][16]
-
Experimental Validation: Perform cell viability assays with these alternative inhibitors to determine if they can overcome the resistance.
-
-
If ABCG2 is Overexpressed: Combine with an ABCG2 Inhibitor or Use BMS-599626 as a Chemosensitizer
-
Strategy 1 (Direct Inhibition): Combine BMS-599626 with a known ABCG2 inhibitor (e.g., Ko143) and re-evaluate its efficacy.
-
Strategy 2 (Chemosensitization): Interestingly, BMS-599626 itself has been shown to inhibit the function of ABCG2 at nanomolar concentrations.[11][13][14] Therefore, you can test if BMS-599626 can re-sensitize your resistant cells to other chemotherapeutic agents that are substrates of ABCG2 (e.g., mitoxantrone, topotecan).[11][13][14]
-
Experimental Validation: Perform cell viability assays with the combination of BMS-599626 and an ABCG2 substrate drug. You should observe a significant decrease in the IC50 of the substrate drug in the presence of a non-toxic concentration of BMS-599626 in the resistant cells.
-
Quantitative Data Summary: Effect of BMS-599626 on ABCG2-Mediated Resistance
| Cell Line | Drug | Treatment | IC50 (nM) | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | None | 2500 ± 200 | - |
| (ABCG2-overexpressing) | + 300 nM BMS-599626 | 150 ± 20 | 16.7 | |
| Topotecan | None | 3000 ± 300 | - | |
| + 300 nM BMS-599626 | 200 ± 30 | 15.0 |
Data extrapolated from a study on the chemosensitizing effect of BMS-599626 in ABCG2-overexpressing cells.[13][16]
Experimental Protocols
Protocol 1: Generation of a BMS-599626 Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating doses of the drug.[12][15][17]
Workflow for Generating a Resistant Cell Line
Figure 3: A workflow diagram for the generation of a drug-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of BMS-599626 on the parental cell line.
-
Initial exposure: Start by continuously culturing the parental cells in a medium containing BMS-599626 at a concentration equal to the IC10 or IC20.
-
Monitor and passage: Initially, you may observe significant cell death. Monitor the cells closely and replace the drug-containing medium every 2-3 days. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask with the same concentration of BMS-599626.
-
Dose escalation: Once the cells show stable growth for 2-3 passages at a given concentration, increase the concentration of BMS-599626 by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. It is advisable to cryopreserve cells at each successful dose escalation step.
-
Confirm resistance: Once the cells are able to proliferate in a significantly higher concentration of BMS-599626, perform a cell viability assay to determine the new IC50. A significant increase in the IC50 compared to the parental line confirms the generation of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of BMS-599626.[3][18][19][20]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-599626 in complete medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the HER2 and MET signaling pathways.[21][22][23][24][25]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with BMS-599626 for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to HER2-Positive breast cancer therapies induced by HER3: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to afatinib in HER2-amplified gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Afatinib overcoming resistance to icotinib and osimertinib in NSCLC with leptomeningeal metastasis in patients with acquired EGFR L858R/T790M or L858R/S768I mutations: Two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case Report: Dacomitinib Overcomes Osimertinib Resistance in NSCLC Patient Harboring L718Q Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sunvozertinib overcoming resistance to afatinib and osimertinib in lung adenocarcinoma harboring an EGFR exon 18 DelE709_T710insD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dacomitinib overcomes acquired resistance to osimertinib in advanced NSCLC patients with EGFR L718Q mutation: A two-case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oaepublish.com [oaepublish.com]
- 24. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Common issues with BMS-599626 Hydrochloride solubility and precipitation
Welcome to the technical support center for BMS-599626 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and precipitation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is soluble in DMSO but is insoluble in ethanol (B145695) and water.[1][2] The solubility in DMSO is reported to be high, at concentrations equal to or greater than 29.05 mg/mL.[1] However, it's important to note that solutions may be unstable, and it is recommended to prepare them fresh.[3]
Q2: I am observing precipitation when preparing a DMSO stock solution. What could be the cause and how can I resolve this?
A2: Precipitation of this compound in DMSO can occur for a few reasons. One common issue is the use of DMSO that has absorbed moisture, as it is hygroscopic.[2][4] Using freshly opened, anhydrous DMSO is crucial for optimal solubility.[2][4] If you still observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[4]
Q3: My this compound solution, which was initially clear, has developed precipitates over time. Why is this happening and what is the best practice for storage?
A3: Solutions of this compound are known to be unstable.[3] For this reason, it is highly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is necessary, it is best to store aliquots in a tightly sealed container at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles and exposure to moisture.[5][6]
Q4: Can I prepare aqueous solutions of this compound for my cell-based assays?
A4: this compound is insoluble in water.[1][2] Therefore, direct preparation in aqueous media is not feasible. For cell-based assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it with the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during initial dissolution in DMSO | Use of non-anhydrous (wet) DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2][4] |
| Insufficient mixing or low temperature. | Gently warm the solution and/or use a sonicator to aid dissolution.[4] | |
| Precipitation in stock solution upon storage | Solution instability. | Prepare solutions fresh before use.[3] If storage is unavoidable, aliquot and store at -80°C for no longer than one month.[6] |
| Precipitation when diluting DMSO stock in aqueous buffer or media | The compound is precipitating out of the aqueous solution due to its low aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvents if the experimental system allows. For in vivo preparations, consider using formulations with excipients like PEG300, Tween-80, or SBE-β-CD.[4][7] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥29.05 mg/mL[1] | Up to 113 mg/mL has been reported, but using fresh, anhydrous DMSO is critical.[2] Ultrasonic assistance may be needed.[4][7] |
| Ethanol | Insoluble[1] | 20 mg/mL has been reported by one source, but insolubility is more commonly cited.[2] |
| Water | Insoluble[1][2] | |
| DMF | 20 mg/mL[8] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 567.01 g/mol ).[3]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.67 mg of this compound in 1 mL of DMSO.
-
If necessary, gently warm the vial and sonicate until the compound is fully dissolved.[4]
-
For immediate use, proceed with dilution. For short-term storage, aliquot into smaller volumes and store at -80°C for up to one month.[6]
Formulation for In Vivo Oral Administration
This protocol is provided as a reference and may require optimization for your specific experimental needs.
-
Prepare a 10% DMSO solution in a suitable vehicle.
-
One common formulation consists of a sequential addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][7]
-
Another reported formulation is 10% DMSO in 90% corn oil.[4][7]
-
A third option involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[4][7]
-
The reported solubility in these formulations is ≥ 2.5 mg/mL.[4]
Visualizations
Signaling Pathway of BMS-599626
Caption: Inhibition of HER1/HER2 signaling by BMS-599626.
Experimental Workflow for Assessing Solubility
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting unexpected results in BMS-599626 Hydrochloride experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BMS-599626 Hydrochloride (also known as AC480) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BMS-599626 treatment shows no inhibition of cell proliferation in my cancer cell line. What are the possible causes?
A1: Lack of efficacy can stem from several factors, ranging from compound preparation to the biological context of your experiment. Here are the primary aspects to investigate:
-
Compound Solubility and Stability: BMS-599626 is insoluble in water but highly soluble in DMSO (e.g., 110-113 mg/mL).[1][2] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO.[1] The final concentration of DMSO in your culture medium should typically be kept low (≤ 1%) to avoid solvent-induced cytotoxicity.[1] Solutions can be unstable; it is recommended to prepare them fresh for optimal results.[3]
-
Cell Line Selection: BMS-599626 is a selective inhibitor of HER1 (EGFR) and HER2.[4][5][6][7] Its anti-proliferative effects are most potent in cell lines that depend on HER1 and/or HER2 signaling.[4][7] Confirm that your chosen cell line expresses sufficient levels of these receptors (e.g., BT474, KPL-4, N87, or GEO cells).[1][7] The compound has been shown to have no significant effect on the proliferation of cells that do not express HER1 or HER2, such as the A2780 ovarian tumor cell line.[1]
-
Incorrect Concentration: The effective concentration for inhibiting cell proliferation (IC50) in sensitive cell lines is typically in the range of 0.24 to 1 µM.[4][5][7] If your concentration is too low, you may not observe an effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C for powder) and has not degraded.[2]
Q2: I'm observing high variability in my results between replicate experiments. What could be the cause?
A2: Inconsistent results are often due to subtle variations in experimental protocol. Consider the following:
-
Inconsistent Compound Preparation: Ensure you follow a standardized protocol for dissolving and diluting the compound for every experiment. Since moisture-absorbing DMSO can reduce solubility, always use fresh, high-quality DMSO.[1]
-
Cell Culture Conditions: Use cells within a consistent, low passage number range. Cellular characteristics, including receptor expression levels, can change with prolonged passaging. Maintain consistent cell seeding densities, as this can influence growth rates and drug sensitivity.
-
Assay Timing: Ensure that the timing of treatment and the duration of the assay (e.g., 72 hours for a typical cell viability assay) are kept constant across all experiments.[1]
Q3: My Western blot does not show a decrease in HER2 phosphorylation after treatment. Why?
A3: If you don't observe the expected molecular effect, investigate these possibilities:
-
Treatment Duration and Concentration: Inhibition of receptor autophosphorylation can be rapid. A short treatment duration (e.g., 1 hour) is often sufficient to see an effect on signaling.[4] The IC50 for inhibiting HER2 phosphorylation in N87 cells is approximately 0.38 µM, and for MAPK phosphorylation, it is 0.35 µM.[2][4][5] Verify your concentration is adequate to inhibit the kinase activity.
-
Basal Phosphorylation Level: Ensure your cell line has a detectable basal level of HER2 phosphorylation. For some cell lines, stimulation with a ligand like EGF (for HER1) may be necessary to induce a strong, measurable phosphorylation signal that can then be inhibited.[4]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for phosphorylated HER2 (p-HER2). Include appropriate positive and negative controls in your Western blot.
-
Lysis Buffer and Phosphatase Inhibitors: It is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.
Q4: Are there any known off-target effects of BMS-599626 that could explain unexpected results?
A4: BMS-599626 is highly selective for HER-family kinases.[7][8]
-
Kinase Selectivity: It is over 100-fold more selective for HER1/HER2 than for other kinases like VEGFR2, c-Kit, and Lck.[1][4][5] It is about 8-fold less potent against HER4.[1][4][5] Therefore, at typical effective concentrations (sub-micromolar to low micromolar), significant off-target kinase inhibition is unlikely.
-
ABCG2 Transporter Inhibition: An important, non-kinase-related effect has been identified. BMS-599626 is a potent inhibitor of the ABCG2 (BCRP) drug efflux transporter.[9][10] This can lead to unexpected results if your cells overexpress ABCG2 or if you are co-administering a compound that is a substrate of this transporter (e.g., mitoxantrone, topotecan).[9][10] This inhibition can sensitize cells to other drugs by preventing their removal from the cell.[9][10] This effect was observed at concentrations as low as 300 nM.[9][10]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of BMS-599626 against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
|---|---|---|
| HER1 (EGFR) | 20 - 22 | Potent and selective target.[1][4][6] |
| HER2 (ErbB2) | 30 - 32 | Potent and selective target.[1][4][6] |
| HER4 | 190 | ~8-fold less potent than against HER1/HER2.[1][4][5] |
| VEGFR2, c-Kit, Lck, MET | >100-fold less potent | Demonstrates high selectivity for HER family.[1][4][5] |
Table 2: Anti-proliferative Activity in HER1/HER2-Dependent Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Sal2 | Murine Salivary Gland | 0.24 |
| BT474 | Human Breast | 0.31 |
| KPL-4 | Human Breast | 0.38 |
| N87 | Human Gastric | 0.45 |
| ZR-75-30 | Human Breast | 0.51 |
| AU565 | Human Breast | 0.63 |
| HCC1954 | Human Breast | 0.34 |
| HCC1419 | Human Breast | 0.75 |
| GEO | Human Colon | 0.90 |
(Data sourced from reference[1])
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess the anti-proliferative effects of BMS-599626.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well (optimize for your cell line's growth rate). Culture for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of BMS-599626 or vehicle control (medium with DMSO).
-
Incubation: Culture the cells for an additional 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-HER2 (p-HER2)
This protocol outlines the steps to detect changes in HER2 phosphorylation following treatment.
-
Cell Culture and Treatment: Seed cells (e.g., BT474 or N87) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with BMS-599626 at the desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) for a short duration, typically 1-2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an 8% SDS-polyacrylamide gel and run electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HER2 (e.g., p-Tyr1248) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total HER2 and/or a loading control like β-actin or GAPDH.
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of BMS-599626.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of BMS-599626 Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies with BMS-599626 Hydrochloride. The focus is on strategies to enhance its oral bioavailability for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BMS-599626 and why is its bioavailability a concern?
A1: BMS-599626, also known as AC480, is a potent and selective oral inhibitor of the HER1 and HER2 tyrosine kinases.[1][2][3] Like many kinase inhibitors, it is a poorly water-soluble compound, which can lead to low and variable oral bioavailability.[4][5][6] This poor solubility can hinder the achievement of therapeutic concentrations in plasma and target tissues, potentially leading to inconclusive or misleading results in preclinical studies.[7]
Q2: What are the common initial signs of poor bioavailability in my animal study?
A2: Common indicators of poor bioavailability include high variability in plasma drug concentrations between individual animals within the same dose group, a lack of dose-proportionality in plasma exposure (AUC), and lower than expected therapeutic efficacy in tumor models despite demonstrated in vitro potency.
Q3: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble compounds like BMS-599626?
A3: Key strategies focus on enhancing the solubility and dissolution rate of the drug in the gastrointestinal tract. These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug for faster dissolution.[7][8][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][10]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a higher energy state for improved solubility.[5][9]
-
Use of solubilizing excipients: Incorporating surfactants, co-solvents, and complexing agents like cyclodextrins can enhance the drug's solubility in the formulation.[8][10][11]
Q4: Can BMS-599626 be a substrate for efflux transporters?
A4: Yes, BMS-599626 has been shown to be an inhibitor of the ABCG2 (Breast Cancer Resistance Protein) efflux transporter.[12] It is plausible that it may also be a substrate for efflux transporters like P-glycoprotein (P-gp) or BCRP, which can limit its intestinal absorption and contribute to low bioavailability.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
-
Potential Cause: Inconsistent drug dissolution in the GI tract due to formulation issues.
-
Troubleshooting/Suggested Solution:
-
Formulation Check: Ensure your formulation is homogenous and stable. If using a suspension, ensure it is adequately agitated before and during dosing to prevent settling.
-
Particle Size: Consider reducing the particle size of the drug substance through micronization or creating a nanosuspension.
-
Wetting Agents: Incorporate a suitable wetting agent or surfactant (e.g., Tween 80) into your formulation to improve the dispersibility of the drug particles.[10]
-
Fasting State: Standardize the fasting period for the animals before dosing to minimize variability in gastrointestinal contents.
-
Issue 2: Low Oral Bioavailability
-
Potential Cause: Poor aqueous solubility limiting dissolution and absorption.
-
Troubleshooting/Suggested Solution:
-
Solubility Enhancement:
-
Co-solvent Systems: Develop a formulation using a mixture of co-solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) to increase the solubility of BMS-599626.
-
Lipid-Based Formulations: Explore the use of lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[10]
-
Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and improve aqueous solubility.[10]
-
-
Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to determine if efflux transporter activity is a limiting factor. If so, co-administration with a known efflux inhibitor (for research purposes) could be considered to confirm this mechanism.
-
Issue 3: Drug Precipitation in Formulation
-
Potential Cause: The solubility of BMS-599626 is exceeded in the chosen vehicle, or the components were mixed in the incorrect order.
-
Troubleshooting/Suggested Solution:
-
Vehicle Screening: Perform solubility studies of BMS-599626 in a range of individual and mixed excipients to identify a suitable vehicle system.
-
Order of Addition: When preparing a mixed-vehicle system, ensure the components are added in the correct sequence. Typically, the drug should be dissolved in the solvent in which it is most soluble first, before adding other co-solvents or aqueous components.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. However, the potential for in vivo precipitation upon entering the different pH environments of the GI tract should be considered.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of BMS-599626 in Different Formulations in Rodents (Hypothetical Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 900 ± 250 | 5 |
| Co-solvent Solution | 50 | 450 ± 120 | 2.0 | 2700 ± 600 | 15 |
| Nanosuspension | 50 | 700 ± 180 | 1.5 | 4500 ± 950 | 25 |
| Lipid-Based Formulation | 50 | 950 ± 210 | 1.0 | 7200 ± 1500 | 40 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of BMS-599626 for oral administration in mice.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile water for injection
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile container, add the required volume of PEG400.
-
Slowly add the BMS-599626 powder to the PEG400 while vortexing to create a slurry.
-
Add the required volume of Propylene glycol to the mixture and continue to vortex until the drug is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Slowly add the sterile water to the organic solution while continuously vortexing to obtain the final desired concentration.
-
Visually inspect the final formulation for any precipitation or cloudiness before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a BMS-599626 formulation.
Methodology:
-
Animal Model: Use male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with access to water) before oral administration.
-
Drug Administration:
-
Oral (PO) Group: Administer the BMS-599626 formulation to a group of mice via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer a solubilized form of BMS-599626 to another group of mice via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation and Sample Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Mandatory Visualizations
Caption: Strategies to enhance the oral bioavailability of BMS-599626.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of experimental protocols for BMS-599626 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of BMS-599626 Hydrochloride. This document includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective application of this potent HER1 and HER2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and orally bioavailable inhibitor of the human epidermal growth factor receptor (HER) kinase family. It potently targets HER1 (EGFR) and HER2 (ErbB2) with IC50 values of 20 nM and 30 nM, respectively.[1][2][3] The compound acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] It also shows activity against HER4, but with a lower potency (IC50 of 190 nM).[1][2][3] Its high selectivity is demonstrated by being over 100-fold less potent against other kinases like VEGFR2, c-Kit, Lck, and MEK.[1][2][3] By inhibiting HER1 and HER2, BMS-599626 abrogates their signaling pathways, leading to the inhibition of tumor cell proliferation.[1][5]
Q2: What are the known downstream effects of this compound treatment?
A2: Treatment with this compound leads to the inhibition of HER1 and HER2 autophosphorylation.[1][2] This subsequently blocks downstream signaling pathways, including the MAPK and PI3K/AKT pathways, resulting in decreased phosphorylation of MAPK and AKT.[1][5] In some cell lines, the inhibition of AKT signaling may be partial, potentially due to activation by other upstream signals.[1][2] At the molecular level, BMS-599626 has been shown to inhibit the expression of pEGFR, pHER2, cyclins D and E, pRb, pAkt, pMAPK, pCDK1/2, CDK6, and Ku70 proteins.[1][2] This culminates in cell cycle arrest in the G1 phase, inhibition of cell growth, and enhanced radiosensitivity.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] To prepare, dissolve the compound in DMSO, using sonication if necessary to aid dissolution.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For in vivo studies, solutions are often prepared fresh.[3] Due to potential instability in aqueous solutions, it is advisable to prepare working solutions fresh for each experiment.[3]
Q4: Are there any known off-target effects of BMS-599626?
A4: Yes, BMS-599626 has been identified as a potent inhibitor of the ABCG2 transporter, an ATP-binding cassette transporter that can confer multidrug resistance.[7][8][9] At concentrations as low as 300 nM, it can inhibit the efflux function of ABCG2, thereby sensitizing ABCG2-overexpressing cells to chemotherapeutic agents that are substrates of this transporter, such as topotecan (B1662842) and mitoxantrone.[7][8][9] This effect is specific to ABCG2, with no significant inhibition of ABCB1 or ABCC1.[7]
Troubleshooting Guide
Q5: I am observing lower than expected potency (higher IC50) in my cell-based assays. What are the possible reasons?
A5: Several factors could contribute to reduced potency:
-
Solubility Issues: this compound may precipitate in your culture medium, especially at higher concentrations. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the compound is fully dissolved in the stock solution.[4] Visually inspect the media for any signs of precipitation after adding the compound.
-
Compound Degradation: The stability of kinase inhibitors in cell culture media can vary.[6] If your experiments run for an extended period (e.g., over 72 hours), consider replenishing the media with fresh inhibitor.
-
Cell Line Characteristics: The sensitivity to BMS-599626 is dependent on the expression and activation of HER1 and HER2.[5] Confirm the HER1/HER2 status of your cell line. Additionally, the presence of the ABCG2 transporter can lead to efflux of the compound, reducing its intracellular concentration and apparent potency.[7][8]
-
Assay Conditions: The confluency of your cells and the concentration of serum in the media can influence the experimental outcome. Standardize these parameters across your experiments.
Q6: My Western blot results for pHER2 or pEGFR are inconsistent after treatment. How can I improve this?
A6: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Optimize Lysis Conditions: Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.[10]
-
Serum Starvation and Stimulation: For more consistent receptor activation, consider serum-starving your cells overnight before treating with BMS-599626. You can then stimulate with a ligand like EGF for a short period (e.g., 15 minutes) before cell lysis to observe a more robust inhibition of phosphorylation.[10]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. Also, probe for total HER2 and total EGFR to confirm that the changes you are seeing are in the phosphorylation status and not the total protein levels.
-
Antibody Quality: Ensure your primary antibodies for the phosphorylated and total proteins are validated for Western blotting and are from a reputable source.
Q7: I am seeing significant cell death even at low concentrations of the inhibitor in my control cell line that does not express HER1 or HER2.
A7: While BMS-599626 is highly selective, off-target toxicity can occur at higher concentrations.[6] Consider the following:
-
DMSO Toxicity: Ensure the final concentration of your vehicle (DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line.
-
Off-Target Kinase Inhibition: Although highly selective, at high concentrations, BMS-599626 might inhibit other kinases. Review the literature for any known off-target effects in your cell line's signaling network.
-
ABCG2 Inhibition: If your control cell line expresses ABCG2, inhibition of this transporter could lead to the accumulation of other cytotoxic substances present in the media.
Quantitative Data
In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| HER1 (EGFR) | 20 | Kinase Assay |
| HER2 (ErbB2) | 30 | Kinase Assay |
| HER4 (ErbB4) | 190 | Kinase Assay |
Data compiled from multiple sources.[1][2][3]
Cellular Proliferation IC50 Values for BMS-599626
| Cell Line | Cancer Type | HER1/HER2 Status | IC50 (µM) |
| Sal2 | Salivary Gland Tumor | HER2 Overexpression | 0.24 |
| BT474 | Breast Cancer | HER2 Amplified | 0.31 |
| N87 | Gastric Carcinoma | HER2 Amplified | 0.45 |
| KPL-4 | Breast Cancer | HER2 Amplified | 0.38 |
| HCC1954 | Breast Cancer | HER2 Amplified | 0.34 |
| GEO | Colon Cancer | HER1 Overexpressing | 0.90 |
| A549 | Non-Small Cell Lung Cancer | HER1 Overexpressing | Not specified |
| A2780 | Ovarian Cancer | No HER1/HER2 Expression | > 10 |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[4][11]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Western Blotting for HER2 Phosphorylation
-
Cell Treatment: Plate cells and allow them to reach 70-80% confluency. For acute inhibition studies, serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-Tyr1248) and total HER2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.
Visualizations
Caption: this compound inhibits HER1/HER2 signaling pathways.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: A generalized workflow for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
Addressing variability in BMS-599626 Hydrochloride experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using BMS-599626 Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and orally bioavailable inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2] It primarily targets HER1 (also known as EGFR) and HER2, with IC50 values of 20 nM and 30 nM, respectively.[1][2][3] Its potency against HER4 is approximately 8-fold lower (IC50 = 190 nM).[1][2][3] The compound demonstrates high selectivity, with over 100-fold less activity against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[1][2][3] By inhibiting these receptors, BMS-599626 abrogates HER1 and HER2 signaling, which in turn inhibits the proliferation of tumor cells dependent on these pathways.[2][3]
Q2: What are the common downstream signaling pathways affected by this compound?
This compound treatment leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/AKT pathways.[2][3] In cellular models, it has been shown to inhibit the phosphorylation of MAPK and AKT.[2][3] However, in some cases, only partial inhibition of AKT signaling is observed, which may be due to the activation of AKT by other upstream signals.[2][3]
Q3: What is the recommended solvent and storage for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[2] It is important to use freshly opened, non-hygroscopic DMSO for optimal solubility.[2] For in vivo experiments, various solvent formulations can be used, including combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[4]
Regarding storage, the solid powder form should be stored at 4°C, sealed, and away from moisture.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to note that solutions of BMS-599626 are considered unstable, and it is recommended to prepare them fresh for experiments.[1]
Q4: Are there any known off-target effects of BMS-599626?
Recent studies have identified BMS-599626 as a potent inhibitor of the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells.[5][6][7] This inhibition occurs at nanomolar concentrations and can sensitize ABCG2-overexpressing cells to chemotherapeutic agents like topotecan (B1662842) and mitoxantrone.[5][6][7] This off-target effect should be considered when designing and interpreting experiments, especially in the context of multidrug resistance studies.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Different Assay Formats: IC50 values are highly dependent on the experimental setup. Variations in ATP concentration in kinase assays, cell density, incubation time, and the specific endpoint measured (e.g., cell viability vs. receptor phosphorylation) can all lead to different IC50 values.[8][9]
-
Cell Line Specificity: The genetic background and expression levels of HER1, HER2, and other signaling molecules in different cell lines will significantly impact their sensitivity to BMS-599626.[10]
-
Compound Stability: As solutions of BMS-599626 are unstable, the age of the stock solution and the number of freeze-thaw cycles can affect its potency.[1]
-
Solvent Effects: The final concentration of DMSO in the cell culture medium can have its own effects on cell growth and should be kept consistent across experiments and below a non-toxic level (typically ≤ 1%).[10]
Solutions:
-
Standardize Protocols: Maintain consistent experimental parameters, including cell seeding density, treatment duration, and the type of assay used.
-
Characterize Cell Lines: Before starting, confirm the expression levels of HER1 and HER2 in your cell lines.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of BMS-599626 from a recently prepared or properly stored stock solution for each experiment.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all wells, including vehicle controls.
Issue 2: Poor Solubility or Precipitation of the Compound
Possible Causes:
-
Incorrect Solvent: Using a solvent in which this compound has low solubility.
-
Hygroscopic Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.[2]
-
Precipitation in Aqueous Media: Diluting a concentrated DMSO stock solution directly into aqueous cell culture medium can cause the compound to precipitate.
Solutions:
-
Use Appropriate Solvents: For in vitro work, use fresh, high-quality DMSO. For in vivo studies, refer to established formulation protocols.[4]
-
Aid Dissolution: If precipitation occurs during preparation, gentle warming and/or sonication can help to dissolve the compound.[3]
-
Stepwise Dilution: When preparing working solutions for cell-based assays, perform serial dilutions in the appropriate solvent before adding to the final aqueous medium.
Issue 3: Inconsistent Inhibition of Downstream Signaling (e.g., p-AKT)
Possible Causes:
-
Alternative Signaling Pathways: The PI3K/AKT pathway can be activated by multiple upstream signals, not just HER1/HER2.[2][3] Therefore, inhibiting HER1/HER2 may only partially reduce AKT phosphorylation.
-
Feedback Loops: Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways.
-
Timing of Analysis: The kinetics of pathway inhibition can vary. The chosen time point for analysis might not capture the peak inhibitory effect.
Solutions:
-
Comprehensive Pathway Analysis: When assessing downstream effects, analyze multiple nodes in the signaling cascade (e.g., p-MAPK, p-AKT, p-S6K).
-
Use Pathway Inhibitor Combinations: To dissect the signaling network, consider co-treating with inhibitors of other relevant pathways.
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal time point for observing the maximal inhibition of downstream targets.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| HER1 (EGFR) | Kinase Assay | 20 | [1][2][3] |
| HER2 | Kinase Assay | 30 | [1][2][3] |
| HER4 | Kinase Assay | 190 | [1][2][3] |
Table 2: Cellular Proliferation IC50 Values for BMS-599626 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sal2 | Salivary Gland | 0.24 | [10] |
| BT474 | Breast | 0.31 | [10] |
| N87 | Gastric | 0.38 - 0.45 | [2][3][10] |
| KPL-4 | Breast | 0.38 | [10] |
| HCC202 | Breast | 0.94 | [10] |
| HCC1954 | Breast | 0.34 | [10] |
| HCC1419 | Breast | 0.75 | [10] |
| AU565 | Breast | 0.63 | [10] |
| ZR-75-30 | Breast | 0.51 | [10] |
| MDA-MB-175 | Breast | 0.84 | [10] |
| GEO | Colon | 0.75 - 0.90 | [2][3][10] |
| PC9 | Lung | 0.34 | [10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 cells per well and culture for 24 hours.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[10]
-
Cell Treatment: Add the diluted BMS-599626 to the cells and incubate for 72 hours.[10]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Protocol 2: Western Blotting for Phospho-HER2 and Phospho-MAPK
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 1 hour).[2][3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-MAPK, total MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.
Caption: Troubleshooting workflow for BMS-599626 experimental variability.
Caption: General experimental workflow for in vitro studies with BMS-599626.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Best practices for long-term storage of BMS-599626 Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BMS-599626 Hydrochloride solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under the proper conditions. For optimal long-term stability, the powdered form should be stored at -20°C for up to 3 years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] To ensure complete dissolution, gentle warming and/or sonication may be used. It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can impact solubility and stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Some sources suggest that solutions may be unstable, which might refer to storage in aqueous solutions or at room temperature; therefore, preparing fresh solutions or using properly stored frozen aliquots is recommended.[4]
Q4: How many times can I freeze-thaw a solution of this compound?
A4: To maintain the integrity and activity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] Preparing single-use aliquots of your stock solution is the best practice to prevent degradation that can occur with multiple thaws.
Quantitative Data Summary
For easy reference, the following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Storage Conditions for Solid this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Powder | 4°C | Up to 2 years |
Table 2: Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months[3][5] | Aliquot to avoid freeze-thaw cycles |
| -20°C | Up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles |
| 4°C | Up to 2 weeks[5] | For short-term use only |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 5.67 mg of this compound (Molecular Weight: 567.01 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution and, if necessary, sonicate in a water bath until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay Using this compound
This protocol describes a general method for assessing the anti-proliferative effects of this compound on a HER2-overexpressing cancer cell line, such as SK-BR-3 or BT-474.[6][7]
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or Alamar Blue assay.[1][6]
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: EGFR and HER2 signaling pathway and the inhibitory action of BMS-599626.
Experimental Workflow
Caption: Workflow for a cell proliferation assay using this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound upon dilution in aqueous media | The aqueous solubility of the compound has been exceeded. | - Lower the final concentration of the compound in the assay. - Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. - Consider using a different solvent system or formulation if compatible with your experimental setup. |
| Inconsistent experimental results between different aliquots | - Degradation due to improper storage or repeated freeze-thaw cycles. - Incomplete dissolution when preparing the stock solution. - Inaccurate pipetting when aliquoting. | - Always use freshly thawed, single-use aliquots. - Ensure the compound is fully dissolved in DMSO before aliquoting. Use sonication if necessary. - Use calibrated pipettes for accurate aliquoting. |
| Loss of biological activity | - The compound has degraded during storage. - The compound has adsorbed to the surface of the storage container. | - Verify the storage conditions and duration. If in doubt, use a fresh vial of the compound. - Consider using low-adhesion microcentrifuge tubes for storing stock solutions. |
| Conflicting reports on solution stability | Different sources may refer to stability under different conditions (e.g., aqueous vs. DMSO, room temperature vs. frozen). | - For maximum reproducibility, adhere to the recommended storage conditions of frozen, single-use aliquots in anhydrous DMSO.[1][3] - Avoid storing the compound in aqueous solutions for extended periods. Prepare fresh dilutions in aqueous media immediately before use. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Assay for Isolation of Inhibitors of Her2-Kinase Expression | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Using Alamar Blue assay to measure proliferation inhibition of Trastuzumab biosimilars | FDA [fda.gov]
- 7. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EGFR/HER2 Inhibitors: BMS-599626 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways. BMS-599626 Hydrochloride (also known as AC480) is a potent, orally bioavailable small molecule inhibitor targeting both EGFR (HER1) and HER2. This guide provides a comprehensive comparison of BMS-599626 with other prominent EGFR/HER2 inhibitors, including lapatinib (B449), afatinib (B358), trastuzumab, and pertuzumab, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Approaches
EGFR/HER2 inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Tyrosine Kinase Inhibitors (TKIs) , such as BMS-599626, lapatinib, and afatinib, are small molecules that penetrate the cell membrane and bind to the intracellular kinase domain of the receptors. This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.
-
BMS-599626 is a selective and reversible inhibitor of both EGFR and HER2 kinases. It has been shown to inhibit both homodimer and heterodimer signaling of these receptors[1].
-
Lapatinib is also a reversible dual TKI of EGFR and HER2[2].
-
Afatinib is an irreversible pan-HER inhibitor, meaning it covalently binds to and blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4)[3].
Monoclonal Antibodies , like trastuzumab and pertuzumab, are larger molecules that bind to the extracellular domains of the HER2 receptor.
-
Trastuzumab binds to subdomain IV of the HER2 extracellular domain, which is thought to inhibit ligand-independent HER2 signaling and mediate antibody-dependent cell-mediated cytotoxicity (ADCC)[4].
-
Pertuzumab targets the dimerization domain (subdomain II) of HER2, thereby preventing it from forming heterodimers with other HER family members, a key step in activating signaling pathways[5].
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Preclinical Performance: A Quantitative Comparison
The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available preclinical data for BMS-599626 and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Selectivity Notes |
| BMS-599626 | EGFR (HER1) | 20 | Highly selective against a broad panel of other kinases.[1] |
| HER2 | 30 | ||
| Lapatinib | EGFR (HER1) | 10.8 | Dual inhibitor. |
| HER2 | 9.2 | ||
| Afatinib | EGFR (HER1) | 0.5 | Irreversible pan-HER inhibitor. |
| HER2 | 14 |
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | BMS-599626 (µM) | Lapatinib (µM) | Afatinib (µM) | Trastuzumab (µg/mL) |
| BT474 | Breast | 0.31 | 0.036 - 0.18 | ~0.008 | - |
| SK-BR-3 | Breast | - | 0.080 | ~0.011 | 17.6 |
| NCI-N87 | Gastric | 0.45 | - | - | - |
| GEO | Colon | 0.90 | - | - | - |
| KPL-4 | Breast | 0.38 | - | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In preclinical xenograft models, orally administered BMS-599626 has demonstrated significant anti-tumor activity in a dose-dependent manner in various human tumor models, including those overexpressing HER1 (GEO) and those with HER2 gene amplification (KPL-4) or overexpression (Sal2)[1][6]. For instance, in the Sal2 tumor model, daily oral doses of 60-240 mg/kg resulted in a dose-dependent inhibition of tumor growth[6].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments used to evaluate EGFR/HER2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., BMS-599626) and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A typical experimental workflow for evaluating EGFR/HER2 inhibitors.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., BMS-599626 via oral gavage) and vehicle control according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity Monitoring: Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI).
Clinical Toxicity and Safety Profile
The safety profile is a critical aspect of drug development. The following table summarizes common adverse events observed in clinical trials for these inhibitors.
Table 3: Common Adverse Events (All Grades) from Clinical Trials
| Adverse Event | BMS-599626 (Phase I)[7] | Lapatinib[2][8] | Afatinib[1][9] | Trastuzumab[10] | Pertuzumab[11][12] |
| Diarrhea | 30% | ~60% | ~90% | Common | ~66% |
| Rash/Skin Toxicity | 30% | ~27% | ~90% | Common | Common |
| Nausea | - | ~45% | ~40% | Common | ~40% |
| Fatigue/Asthenia | 30% | ~20% | Common | Common | ~37% |
| Anorexia | 13% | - | ~25% | - | ~26% |
| Cardiotoxicity (LVEF decline) | - | Low incidence | - | 3-34% | ~4% |
| Neutropenia | - | - | - | - | ~50% |
Note: Frequencies can vary significantly based on the trial design, patient population, and combination therapies used.
BMS-599626 was generally well-tolerated in a Phase I study, with the most frequent drug-related toxic effects being diarrhea, anorexia, asthenia, and skin rash[7]. Dose-limiting toxicities included elevated hepatic transaminases and QTc interval prolongation at the highest dose tested[7].
Resistance Mechanisms
A major challenge in targeted therapy is the development of drug resistance.
-
BMS-599626: While specific resistance mechanisms are not as extensively studied as for approved drugs, one study suggests that BMS-599626 can antagonize ABCG2-mediated multidrug resistance, which could be a potential advantage[13].
-
Lapatinib: Resistance can emerge through various mechanisms, including the activation of alternative signaling pathways (e.g., AXL, MET), mutations in the HER2 kinase domain, and upregulation of estrogen receptor signaling[7][14][15][16].
-
Afatinib: Acquired resistance to afatinib can be driven by the emergence of the T790M mutation in EGFR, MET gene amplification, and other bypass signaling pathways[3][17][18][19].
-
Trastuzumab and Pertuzumab: Resistance mechanisms are complex and can involve the expression of a truncated form of HER2 (p95HER2) that lacks the trastuzumab-binding site, activation of downstream signaling pathways like PI3K/AKT, and steric hindrance from other cell surface proteins[2][11][12][20][21][22][23][24].
Conclusion
This compound is a potent and selective dual inhibitor of EGFR and HER2 with promising preclinical anti-tumor activity and a manageable safety profile in early clinical trials. Its mechanism of action as a TKI places it in the same class as lapatinib and afatinib, differentiating it from the monoclonal antibodies trastuzumab and pertuzumab.
References
- 1. dovepress.com [dovepress.com]
- 2. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gsk.com [gsk.com]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity profile of trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety Profile of Pertuzumab With Trastuzumab and Docetaxel in Patients From Asia With Human Epidermal Growth Factor Receptor 2-Positive Metastatic Breast Cancer: Results From the Phase III Trial CLEOPATRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. benchchem.com [benchchem.com]
- 24. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BMS-599626 Hydrochloride for its Targets: A Comparative Guide
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of BMS-599626 Hydrochloride's specificity for its primary targets, HER1 (EGFR) and HER2, against other prominent pan-HER inhibitors: Lapatinib, Neratinib (B1684480), and Afatinib. The information herein is supported by experimental data to aid in the selection of the most appropriate research tools.
Biochemical Potency and Selectivity
This compound is a potent and highly selective inhibitor of the HER family of receptor tyrosine kinases.[1] It demonstrates low nanomolar efficacy against HER1 and HER2, with significantly less activity against the related HER4 and other kinases.[1][2][3][4] This high selectivity minimizes the potential for off-target effects, making it a precise tool for studying HER1/HER2-driven signaling pathways.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-599626 and its comparators against key kinases, as determined by in vitro kinase assays.
| Kinase | BMS-599626 HCl IC50 (nM) | Lapatinib IC50 (nM) | Neratinib IC50 (nM) | Afatinib IC50 (nM) |
| HER1 (EGFR) | 20[2][3][4][5] | 10.8[6] | 92[7] | 0.5[2] |
| HER2 | 30[2][3][4][5] | 9.3[6] | 59[7] | 14[2] |
| HER4 | 190[2][3][4][5] | >10,000 | 19[7] | 1[2] |
| VEGFR2 | >10,000[2][3][4][5] | - | - | - |
| c-Kit | >10,000[2][3][4][5] | - | - | - |
| Lck | >10,000[2][3][4][5] | - | - | - |
| MEK | >10,000[2][3][4][5] | - | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Cellular Activity
The inhibitory effects of these compounds on cellular processes, such as cell proliferation, are critical indicators of their potential therapeutic efficacy. The table below presents the IC50 values for the inhibition of proliferation in various cancer cell lines, which are known to be dependent on HER1 and/or HER2 signaling.
| Cell Line | Cancer Type | HER Status | BMS-599626 HCl IC50 (µM) | Lapatinib IC50 (µM) | Neratinib IC50 (nM) | Afatinib IC50 (nM) |
| BT474 | Breast | HER2+ | 0.31[8] | - | 2-3[9] | - |
| SK-BR-3 | Breast | HER2+ | - | - | 2[9] | - |
| NCI-N87 | Gastric | HER2+ | 0.45[8] | - | - | - |
| GEO | Colon | HER1 overexpressing | 0.90[8] | - | - | - |
| A431 | Epidermoid | EGFR+ | - | - | 81[9] | - |
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for key validation experiments are provided below.
HER1/HER2 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER1 and HER2 kinase domains.
1. Enzyme and Substrate Preparation:
-
Recombinant cytoplasmic domains of HER1 (as a GST-fusion protein) and HER2 are expressed in and purified from Sf9 insect cells.
-
A generic kinase substrate, poly(Glu/Tyr) (4:1), is used.
2. Reaction Mixture (50 µL total volume):
-
10 ng of GST-HER1 or 150 ng of purified HER2.
-
1.5 µM poly(Glu/Tyr).
-
1 µM ATP.
-
0.15 µCi [γ-33P]ATP.
-
50 mM Tris-HCl (pH 7.7).
-
2 mM DTT.
-
0.1 mg/mL bovine serum albumin.
-
10 mM MnCl2.
-
Serial dilutions of this compound (or other inhibitors) in DMSO (final DMSO concentration ≤ 1%).
3. Assay Procedure:
-
The reaction components, excluding ATP, are pre-incubated with the inhibitor for 15 minutes at 27°C.
-
The kinase reaction is initiated by the addition of the ATP/[γ-33P]ATP mix.
-
The reaction proceeds for 1 hour at 27°C.
-
The reaction is terminated by adding 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA.
-
108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid is added to precipitate the acid-insoluble substrate.
4. Data Analysis:
-
The precipitated substrate is captured on a GF/C filter plate.
-
The incorporation of radioactive phosphate (B84403) is quantified by liquid scintillation counting.
-
The percent inhibition of kinase activity is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by non-linear regression analysis of the dose-response curves.[8]
Cell Proliferation Assay (MTS-based)
This colorimetric assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of the inhibitors.
1. Cell Seeding:
-
Cancer cell lines (e.g., BT474, SK-Br-3) are cultured to ~80% confluency.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A 10 mM stock solution of the inhibitor is prepared in DMSO.
-
Serial dilutions are made in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept below 0.1%.
-
The medium from the cell plates is removed and replaced with 100 µL of the medium containing the inhibitor dilutions or a vehicle control.
-
The plates are incubated for 72 hours.
3. Data Collection:
-
After the incubation period, 20 µL of MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C, or until a color change is apparent.
-
The absorbance at 490 nm is measured using a microplate reader.
4. Data Analysis:
-
The average absorbance of the background control wells (medium only) is subtracted from all other readings.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.[9]
Cellular HER2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of the HER2 receptor in a cellular context.
1. Cell Treatment and Lysis:
-
HER2-overexpressing cells (e.g., SK-BR-3) are seeded and allowed to attach.
-
Cells are treated with varying concentrations of the inhibitor or a vehicle control for a specified time (e.g., 1-2 hours).
-
The cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
The total protein concentration of each cell lysate is determined using a BCA assay to ensure equal protein loading for the subsequent steps.
3. Immunoprecipitation (Optional, for enhanced signal):
-
250 µg of protein lysate is incubated with an anti-HER2 antibody overnight at 4°C.
-
Protein A/G-agarose beads are added to pull down the HER2 protein.
-
The beads are washed multiple times with lysis buffer.
4. SDS-PAGE and Western Blotting:
-
The protein lysates or immunoprecipitated samples are denatured and separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated HER2 (p-HER2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total HER2.
5. Data Analysis:
-
The intensity of the p-HER2 bands is quantified using densitometry software.
-
The p-HER2 signal is normalized to the total HER2 signal for each sample.
-
The inhibition of HER2 phosphorylation is determined by comparing the normalized p-HER2 levels in inhibitor-treated cells to the vehicle-treated control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HER2 signaling pathway, the experimental workflow for assessing kinase inhibition, and a logical comparison of the inhibitors' selectivity.
Caption: BMS-599626 inhibits HER1/HER2 dimerization and downstream signaling.
Caption: Workflow for radiometric kinase inhibition assay.
Caption: Logical comparison of inhibitor selectivity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: BMS-599626 Hydrochloride versus Trastuzumab in HER2-Positive Cancers
This guide provides a detailed comparison of BMS-599626 Hydrochloride (also known as AC480) and Trastuzumab (Herceptin), two therapeutic agents targeting the Human Epidermal Growth Factor Receptor 2 (HER2). While both drugs are designed to combat HER2-positive cancers, they employ fundamentally different mechanisms of action, which dictates their efficacy profiles and clinical applications. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by preclinical and clinical data.
Introduction and Overview
Trastuzumab is a humanized monoclonal antibody that has been a cornerstone in the treatment of HER2-positive breast and gastric cancers since its FDA approval in 1998.[1][2] It functions by binding to the extracellular domain of the HER2 receptor, a transmembrane tyrosine kinase.[2][3] Overexpression of HER2, which occurs in 20-30% of early-stage breast cancers, leads to accelerated cell growth and tumor formation.[1]
This compound is a selective, orally bioavailable small-molecule pan-HER tyrosine kinase inhibitor (TKI).[4][5] It targets the intracellular kinase domain of HER1 (EGFR) and HER2, and to a lesser extent, HER4.[4][6] By inhibiting the enzymatic function of these receptors, BMS-599626 blocks the signaling cascades that drive tumor cell proliferation.[7]
Mechanism of Action: A Tale of Two Domains
The primary distinction between Trastuzumab and BMS-599626 lies in their target domain on the HER2 receptor and their subsequent biological effects.
Trastuzumab (Extracellular Targeting):
-
Receptor Binding: Binds specifically to domain IV of the extracellular segment of the HER2 receptor.[1]
-
Inhibition of Dimerization: Prevents the HER2 receptor from forming active homodimers or heterodimers with other ErbB family members like HER1, HER3, or HER4.[2] This blockage is crucial as HER2 is the preferred dimerization partner, and its heterodimers produce strong and sustained proliferative signals.[1]
-
Downstream Signaling Blockade: By inhibiting dimerization and subsequent autophosphorylation, Trastuzumab attenuates downstream signaling pathways, most notably the PI3K/AKT (promoting cell survival) and MAPK (promoting cell proliferation) cascades.[2][8] It has been shown to downregulate the activation of AKT and may upregulate cell cycle inhibitors like p27Kip1.[1][8]
-
Immune-Mediated Cytotoxicity: A key mechanism is the induction of antibody-dependent cell-mediated cytotoxicity (ADCC). The Fc portion of the Trastuzumab antibody flags the tumor cell for destruction by the body's immune cells, such as natural killer (NK) cells.[1][3][9]
-
Inhibition of HER2 Shedding: Trastuzumab inhibits the proteolytic cleavage of the HER2 extracellular domain, a process that can lead to a constitutively active p95HER2 fragment and is associated with a poorer prognosis.[3][8]
BMS-599626 (Intracellular Targeting):
-
Kinase Domain Inhibition: As a TKI, BMS-599626 penetrates the cell membrane and binds to the ATP-binding pocket within the intracellular kinase domain of HER1 and HER2.[10]
-
Inhibition of Autophosphorylation: This binding competitively inhibits ATP, preventing the receptor autophosphorylation that is essential for activating downstream signaling pathways.[4]
-
Broad HER Family Inhibition: Unlike the HER2-specific Trastuzumab, BMS-599626 is a pan-HER inhibitor, potently targeting both HER1 (EGFR) and HER2.[5][7] This can be advantageous in tumors where both receptors are co-expressed and drive growth through heterodimerization.[7][11]
-
Signaling Pathway Abrogation: It effectively abrogates both MAPK and AKT signaling pathways that are dependent on HER1/HER2 activation.[4][12]
Diagram: Comparative Mechanism of Action
Caption: Mechanisms of Trastuzumab (extracellular) vs. BMS-599626 (intracellular) targeting HER2.
Preclinical Efficacy Data
The following tables summarize key quantitative data from preclinical studies, comparing the potency and activity of BMS-599626 and the cellular effects of Trastuzumab.
Table 1: In Vitro Kinase Inhibition and Cell Proliferation
| Parameter | This compound | Trastuzumab | Reference(s) |
| Target(s) | HER1 (EGFR), HER2, HER4 | HER2 | [2][4][6] |
| Molecule Type | Small Molecule TKI | Monoclonal Antibody | [2][6] |
| Binding Site | Intracellular Kinase Domain | Extracellular Domain IV | [1][10] |
| IC50 vs. HER1 | 20 nM | N/A | [4][6][7] |
| IC50 vs. HER2 | 30 nM | N/A | [4][6][7] |
| IC50 vs. HER4 | 190 nM | N/A | [4][6] |
| Cell Line Proliferation IC50 | |||
| Sal2 (HER2+) | 0.24 µM | Varies; primarily cytostatic | [10][11] |
| BT474 (HER2+) | 0.31 µM | Varies; induces G1 arrest | [1][10] |
| N87 (HER2+ Gastric) | 0.45 µM | Varies | [10] |
| GEO (HER1+) | 0.90 µM | No direct effect | [10] |
Note: Direct IC50 values for Trastuzumab in kinase assays are not applicable as it does not directly inhibit kinase activity. Its effect is measured by downstream functional outcomes like cell proliferation arrest.
Table 2: In Vivo Xenograft Model Efficacy
| Xenograft Model | Treatment | Dosage/Schedule | Outcome | Reference(s) |
| Sal2 (HER2+) | BMS-599626 | 60-240 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition | [4] |
| GEO (HER1+) | BMS-599626 | p.o. daily | Tumor growth inhibition | [4][7] |
| KPL4 (HER2+) | BMS-599626 | p.o. daily | Antitumor activity | [7] |
| BT474 (HER2+) | BMS-599626 | p.o. daily | Antitumor activity | [4] |
| HER2+ Breast Cancer | Trastuzumab + Chemo | Standard IV Dosing | Reduced recurrence by 34% (meta-analysis) | [13] |
| HER2+ Metastatic BC | Trastuzumab + Chemo | Standard IV Dosing | Higher ORR (50% vs 32%) vs. Chemo alone | [14] |
Clinical Efficacy and Development
Trastuzumab: Trastuzumab, in combination with chemotherapy, has revolutionized the treatment of HER2-positive breast cancer. A large meta-analysis of seven randomized trials involving 13,864 women demonstrated that adding Trastuzumab to chemotherapy reduced the rate of breast cancer recurrence by 34% and breast cancer mortality by 33%.[13] In the metastatic setting, pivotal trials showed significantly improved overall response rates (50% vs. 32%), time to progression (7.4 vs. 4.6 months), and overall survival when Trastuzumab was added to chemotherapy.[14] It remains a standard of care for both early-stage and metastatic HER2-positive disease.[2][15]
This compound: BMS-599626 has been evaluated in early-phase clinical trials for patients with advanced solid malignancies expressing HER2 or EGFR.[16] Its excellent oral bioavailability and potent inhibition of both HER1 and HER2 in preclinical models supported its advancement into clinical development.[7][17] However, it did not progress to late-stage trials for approval in major indications like breast cancer, and information on its advanced clinical efficacy is limited. The development of other TKIs and antibody-drug conjugates has since shifted the therapeutic landscape.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are generalized protocols for key experiments cited in the comparison.
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor (e.g., BMS-599626) required to reduce the activity of a specific kinase by 50%.
-
Protocol:
-
Recombinant HER1 or HER2 kinase is incubated in a microplate well with a specific peptide substrate and ATP.
-
Serial dilutions of the test compound (BMS-599626) are added to the wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by plotting kinase activity against inhibitor concentration.
-
B. Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of a drug on the metabolic activity and proliferation of cancer cell lines.
-
Protocol:
-
Tumor cells (e.g., BT474, N87) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the drug (BMS-599626 or Trastuzumab) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated, allowing viable cells to convert the soluble yellow tetrazolium salt into insoluble purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
C. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To detect changes in the phosphorylation status of key proteins in a signaling cascade after drug treatment.
-
Protocol:
-
Cells are treated with the drug for a specified time.
-
Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-HER2, p-AKT, p-MAPK) and total proteins (as loading controls).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the target protein.
-
Diagram: Preclinical Drug Efficacy Workflow
Caption: Standard workflow for preclinical evaluation of targeted cancer therapies.
Conclusion
This compound and Trastuzumab represent two distinct and important strategies for targeting the HER2 receptor.
-
Trastuzumab , as a monoclonal antibody, offers high specificity for the extracellular domain of HER2. Its multifaceted mechanism, which includes blocking downstream signaling and engaging the immune system via ADCC, has established it as a highly effective and durable therapy for HER2-positive cancers.
-
BMS-599626 , as a small-molecule TKI, provides the advantages of oral administration and the ability to inhibit the kinase activity of both HER1 and HER2 directly from within the cell. Its potency in preclinical models highlighted its potential, particularly for tumors reliant on HER1/HER2 heterodimer signaling.
While Trastuzumab has become a foundational therapy, the development of TKIs like BMS-599626 has paved the way for subsequent generations of small molecules that play a critical role in overcoming resistance and treating different stages of HER2-positive disease. This comparative guide underscores the value of diverse therapeutic approaches in targeting a single oncogenic driver.
References
- 1. Trastuzumab - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 3. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Trastuzumab for early-stage, HER2-positive breast cancer: a meta-analysis of 13 864 women in seven randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trastuzumab for HER2-Positive Metastatic Breast Cancer: Clinical and Economic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Study Information for Herceptin® (trastuzumab) in HER2+ Adjuvant Breast Cancer [herceptin.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. aacrjournals.org [aacrjournals.org]
BMS-599626 Hydrochloride: A Pan-HER Inhibitor with Potential Advantages Over First-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
BMS-599626 Hydrochloride, also known as AC480, is a potent, orally bioavailable, pan-HER inhibitor targeting both the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).[1][2] This dual inhibitory action presents a significant potential advantage over first-generation tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, which are primarily selective for EGFR.[3] This comparison guide provides an objective analysis of this compound against first-generation TKIs, supported by available preclinical data.
Superior Potency and Broader Inhibition Profile
BMS-599626 demonstrates high potency against both HER1 and HER2, a key differentiator from first-generation TKIs that are largely ineffective against HER2.[1][4] This broader spectrum of activity suggests that BMS-599626 could be effective in a wider range of tumors, including those driven by HER2 amplification or HER1/HER2 heterodimerization.
Table 1: Comparative Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | HER1 (EGFR) | 20 [2] |
| HER2 | 30 [2] | |
| HER4 | 190[2] | |
| Gefitinib | HER1 (EGFR) | 2-37 |
| Erlotinib | HER1 (EGFR) | 2 |
Note: IC50 values for first-generation TKIs are sourced from various studies and may not be directly comparable due to different experimental conditions. No direct head-to-head comparative studies were identified.
Inhibition of Downstream Signaling Pathways
BMS-599626 effectively inhibits the autophosphorylation of HER1 and HER2 and abrogates downstream signaling through the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[5][6] Preclinical data indicates a near-complete inhibition of EGF-dependent MAPK phosphorylation and partial inhibition of AKT signaling.[2]
Table 2: Inhibition of Downstream Signaling Molecules
| Compound | Cell Line | Target | IC50 (µM) |
| This compound | Sal2 (CD8-HER2 fusion) | Receptor Autophosphorylation | 0.3 [2] |
| MAPK Phosphorylation | 0.22 [2] | ||
| GEO (EGF-stimulated) | HER1 Phosphorylation | 0.75[2] | |
| EGF-dependent MAPK | ~0.8 (near complete inhibition)[2] | ||
| AKT Signaling | Partial Inhibition[2] | ||
| Gefitinib | NSCLC cell lines (mutant EGFR) | AKT Phosphorylation | Inhibition observed[7] |
| MEK-ERK1/2 Signaling | Blockade is critical for BIM activation[6] | ||
| Erlotinib | A431 (wild-type EGFR) | ERK Phosphorylation | Inhibition observed[4] |
| AKT Phosphorylation | Inhibition observed[4] |
Note: Data for first-generation TKIs are qualitative from different studies and not directly comparable to the quantitative data for BMS-599626.
Activity in Preclinical Tumor Models
In xenograft models, BMS-599626 has demonstrated significant dose-dependent antitumor activity in tumors that overexpress HER1 or have HER2 gene amplification.[2] This suggests its potential efficacy in patient populations where first-generation TKIs would be ineffective.
Overcoming Resistance to First-Generation TKIs
A major limitation of first-generation EGFR TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain, which increases the receptor's affinity for ATP.[8] While direct evidence for the activity of BMS-599626 against the T790M mutation is not available in the reviewed literature, pan-HER inhibitors and irreversible TKIs have been investigated as a strategy to overcome this resistance mechanism.[8][9] The ability of BMS-599626 to inhibit HER2 and potentially HER1/HER2 heterodimers could provide an alternative signaling blockade, although this remains to be experimentally verified in T790M-positive models.
Experimental Protocols
HER1 and HER2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against HER1 and HER2 kinases.
Materials:
-
Recombinant human HER1 and HER2 kinase domains
-
ATP, [γ-³³P]ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (BMS-599626, Gefitinib, Erlotinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase (HER1 or HER2), and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-amplified SK-BR-3, EGFR-mutant HCC827)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To evaluate the effect of test compounds on the phosphorylation of key downstream signaling proteins (EGFR, HER2, AKT, MAPK).
Materials:
-
Cancer cell lines
-
Test compounds dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with test compounds at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Visualizing the Mechanism of Action
Caption: HER Signaling Pathway and TKI Inhibition.
References
- 1. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Preclinical Comparison of Novel HER2/EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of several novel small molecule inhibitors targeting the human epidermal growth factor receptor (HER) family, with a focus on HER2 and EGFR. We will examine the biochemical and cellular activities of BMS-599626 Hydrochloride (also known as AC480), Lapatinib (B449), Neratinib, and Tucatinib (B611992), presenting supporting experimental data to inform research and development decisions.
Introduction to the Inhibitors
The HER family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are critical drivers of tumorigenesis in various cancers. While first-generation inhibitors have shown clinical benefit, the development of novel inhibitors with improved potency, selectivity, and the ability to overcome resistance is an ongoing effort. This guide focuses on:
-
BMS-599626 (AC480): A potent and selective inhibitor of HER1 and HER2.[1]
-
Lapatinib: A dual tyrosine kinase inhibitor of both EGFR and HER2.
-
Neratinib: An irreversible pan-HER inhibitor targeting EGFR, HER2, and HER4.
-
Tucatinib: A highly selective inhibitor of HER2.
Biochemical Potency: Kinase Inhibition
The primary mechanism of these inhibitors is the direct inhibition of the kinase activity of HER family receptors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against HER1 (EGFR) and HER2 from in vitro kinase assays.
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| BMS-599626 (AC480) | HER1 (EGFR) | 20[1] | Potent and selective for HER1/HER2.[1] |
| HER2 | 30[1] | ||
| Lapatinib | HER1 (EGFR) | - | Dual inhibitor of EGFR and HER2. |
| HER2 | - | ||
| Neratinib | HER1 (EGFR) | 92[2] | Irreversible pan-HER inhibitor. |
| HER2 | 59[2] | ||
| Tucatinib | HER1 (EGFR) | 449 | Highly selective for HER2 over EGFR. |
| HER2 | 6.9 |
Cellular Activity: Inhibition of Proliferation in HER2-Positive Cancer Cell Lines
The efficacy of these inhibitors was further evaluated by their ability to inhibit the proliferation of various human cancer cell lines that overexpress HER2. The IC50 values for cell proliferation are presented below.
| Cell Line | Cancer Type | BMS-599626 (AC480) IC50 (µM) | Lapatinib IC50 (µM) | Neratinib IC50 (µM) | Tucatinib IC50 (nM) |
| BT-474 | Breast Carcinoma | 0.31[3] | ~5[4] | 0.002-0.003[5] | - |
| SK-BR-3 | Breast Adenocarcinoma | - | - | 0.002[5] | - |
| NCI-N87 | Gastric Carcinoma | 0.45[3] | - | - | 4 |
Signaling Pathway Inhibition
These tyrosine kinase inhibitors block downstream signaling pathways that are crucial for tumor cell growth and survival. The primary pathways affected are the RAS/MAPK and PI3K/Akt pathways.
Caption: Inhibition of HER2 Signaling by Tyrosine Kinase Inhibitors.
In Vivo Antitumor Activity
The antitumor efficacy of these compounds has been demonstrated in xenograft models using human tumor cell lines implanted in immunocompromised mice.
BMS-599626 (AC480):
-
In a Sal2 xenograft model, oral administration of BMS-599626 at doses ranging from 60 to 240 mg/kg daily for 14 days resulted in a dose-dependent inhibition of tumor growth.[1]
-
Similar antitumor activity was observed in other HER2-amplified xenograft models, including BT-474 (breast) and N87 (gastric) tumors.[1]
Tucatinib:
-
In a BT-474 xenograft model, tucatinib administered orally at 25 or 50 mg/kg daily delayed tumor growth to a similar extent as trastuzumab monotherapy.[6]
-
In combination with trastuzumab or docetaxel, tucatinib showed enhanced antitumor activity, leading to improved rates of tumor regression.[6]
Dacomitinib (B1663576) (PF-00299804):
-
In preclinical non-small cell lung cancer (NSCLC) xenograft models, dacomitinib demonstrated the ability to reduce the growth of tumors, including those resistant to gefitinib.[7]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Preparation: Purified recombinant kinase domains (e.g., HER1, HER2) are diluted in an appropriate buffer. The test inhibitor is prepared in DMSO and then serially diluted.
-
Incubation: The kinase is incubated with increasing concentrations of the inhibitor in a reaction buffer typically containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Kinase Reaction: The reaction is initiated by the addition of MgCl2 and allowed to proceed at a controlled temperature for a specific duration.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a fluorescence-based assay with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP.[3][8]
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Caption: General Workflow for an In Vitro Kinase Assay.
Cell Proliferation Assay (General Protocol using MTT/WST-1)
This assay determines the effect of a compound on the proliferation and viability of cultured cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Viability Staining: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.[9] Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: After a further incubation period, the formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.[9]
Caption: General Workflow for a Cell Proliferation Assay.
In Vivo Xenograft Model (General Protocol)
This model assesses the antitumor activity of a compound in a living organism.
-
Cell Implantation: Human tumor cells (e.g., BT-474, NCI-N87) are injected subcutaneously into immunocompromised mice.[6]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.[6]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: General Workflow for an In Vivo Xenograft Study.
Conclusion
This guide provides a comparative overview of the preclinical data for BMS-599626, lapatinib, neratinib, and tucatinib. The presented data highlights the distinct profiles of these inhibitors in terms of their biochemical potency, cellular activity, and selectivity. Neratinib appears to be the most potent pan-HER inhibitor in preclinical models, while tucatinib demonstrates high selectivity for HER2. BMS-599626 shows potent and selective inhibition of both HER1 and HER2. The choice of inhibitor for further investigation will depend on the specific research question, the cancer type of interest, and the desired selectivity profile. The provided experimental protocols offer a foundation for designing and conducting further comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of BMS-599626 Hydrochloride: A Comparative Guide for New Models
For researchers and drug development professionals investigating the therapeutic potential of BMS-599626 Hydrochloride in novel cancer models, rigorously confirming its on-target effects is a critical step. This guide provides a framework for comparing the performance of this compound against established alternative therapies targeting the HER1/EGFR and HER2 pathways: Lapatinib, a dual tyrosine kinase inhibitor, and Trastuzumab, a monoclonal antibody targeting HER2.
Executive Summary
This compound is a potent and selective inhibitor of HER1 and HER2 tyrosine kinases. Its efficacy is attributed to the direct inhibition of receptor phosphorylation and subsequent blockade of downstream signaling pathways crucial for tumor cell proliferation and survival. This guide outlines key experiments to validate these on-target effects in a new experimental model and benchmark its performance against Lapatinib and Trastuzumab.
Comparative Analysis of HER1/HER2 Inhibitors
A comprehensive evaluation of a new therapeutic agent requires a direct comparison with existing standards of care. The following tables summarize the key characteristics and available potency data for this compound, Lapatinib, and Trastuzumab. It is important to note that direct side-by-side comparative studies are limited, and the presented data is compiled from various sources. Researchers are encouraged to generate head-to-head data in their specific model of interest.
Table 1: Mechanism of Action and Target Specificity
| Feature | This compound | Lapatinib | Trastuzumab |
| Drug Class | Small Molecule Tyrosine Kinase Inhibitor | Small Molecule Tyrosine Kinase Inhibitor | Humanized Monoclonal Antibody |
| Primary Target(s) | HER1 (EGFR) & HER2 | HER1 (EGFR) & HER2 | HER2 |
| Binding Site | Intracellular ATP-binding pocket of HER1 and HER2 | Intracellular ATP-binding pocket of HER1 and HER2 | Extracellular domain IV of the HER2 receptor |
| Key Mechanism | Inhibition of receptor autophosphorylation and downstream signaling | Inhibition of receptor autophosphorylation and downstream signaling | Blocks ligand-independent HER2 signaling, prevents receptor shedding, and mediates antibody-dependent cell-mediated cytotoxicity (ADCC) |
Table 2: In Vitro Potency (IC50 values)
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | HER1 (enzyme assay) | 20 | [1] |
| HER2 (enzyme assay) | 30 | [1] | |
| HER4 (enzyme assay) | 190 | [1] | |
| Lapatinib | HER1 (enzyme assay) | 10.8 | Data from various sources |
| HER2 (enzyme assay) | 9.2 | Data from various sources | |
| SKBR3 cells (HER2+) | 25 | Data from various sources | |
| Trastuzumab | Not applicable (monoclonal antibody) | Not applicable | [2] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. The data presented is for comparative purposes and should be supplemented with direct experimental validation in the new model.
Experimental Protocols for On-Target Validation
To confirm the on-target effects of this compound in a new model, the following key experiments are recommended. These protocols provide a detailed methodology for assessing target engagement, downstream signaling inhibition, and the resulting phenotypic effects on cell viability.
Western Blot Analysis of HER1/HER2 Signaling Pathway
This experiment aims to visually confirm the inhibition of HER1 and HER2 phosphorylation and the subsequent reduction in the activation of downstream signaling molecules like AKT and MAPK.
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells of the new model in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of this compound, Lapatinib (as a positive control), and a vehicle control (e.g., DMSO) for 1-2 hours. For HER1 inhibition, stimulate the cells with EGF (e.g., 100 ng/mL) for the last 15-30 minutes of inhibitor treatment.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-HER2 (Tyr1221/1222)
-
Total HER2
-
Phospho-EGFR (Tyr1173)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HER1 and HER2 kinases.
Protocol:
-
Reagents and Setup:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reconstitute recombinant human HER1 and HER2 enzymes, kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the specific kinase (HER1 or HER2), and the substrate.
-
Add serial dilutions of this compound or Lapatinib. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the time recommended by the kit manufacturer (typically 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the kit's instructions for adding the detection reagents.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the phenotypic effect of inhibiting HER1/HER2 signaling on the proliferation and viability of the cancer cells in the new model.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, Lapatinib, and Trastuzumab. Include a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the dose-response curve.
-
Visualizing Pathways and Workflows
To facilitate a clear understanding of the underlying biology and experimental design, the following diagrams have been generated.
Caption: HER1/HER2 signaling pathway and points of inhibition.
Caption: Workflow for confirming on-target effects in a new model.
By following this structured approach, researchers can effectively validate the on-target effects of this compound in their novel models and generate robust, comparative data that will be invaluable for further drug development efforts.
References
Independent Verification of BMS-599626 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for BMS-599626 Hydrochloride, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and HER2. The information is presented alongside data for other prominent HER2-targeted therapies: Lapatinib, Trastuzumab, and Pertuzumab.
Disclaimer: Direct head-to-head preclinical studies comparing BMS-599626 with Lapatinib, Trastuzumab, or Pertuzumab under the same experimental conditions have not been identified in the public domain. The data presented here are compiled from various independent studies. Consequently, direct comparison of absolute values (e.g., IC50) across different compounds may be misleading due to variations in experimental protocols, cell lines, and assay conditions. This guide aims to provide a structured overview of the available data to inform research and development decisions.
Section 1: Kinase Inhibitory Activity and In Vitro Proliferation
This section summarizes the in vitro activity of this compound and its counterparts against HER family kinases and various cancer cell lines.
Table 1: Biochemical Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| BMS-599626 | HER1 (EGFR) | 20[1][2][3] | ATP-competitive inhibitor.[3] |
| HER2 | 30[1][2][3] | ATP-noncompetitive inhibitor.[3] | |
| HER4 | 190[1][2][3] | ~8-fold less potent than against HER1/HER2.[1][2][3] | |
| VEGFR2, c-Kit, Lck, MEK | >100-fold less potent | Highly selective for HER family.[1][2][3] | |
| Lapatinib | HER1 (EGFR) | 10.8 | Reversible TKI. |
| HER2 | 9.2 | Reversible TKI. |
Table 2: Inhibition of Cellular Proliferation (IC50 values)
| Cell Line | Cancer Type | HER2 Status | BMS-599626 (µM) | Lapatinib (µM) |
| Sal2 | Murine Salivary Gland | Overexpression | 0.24 | - |
| BT474 | Breast | Amplified | 0.31 | 0.046 |
| N87 | Gastric | Amplified | 0.45 | - |
| KPL-4 | Breast | Amplified | 0.38 | - |
| GEO | Colon | HER1 Overexpression | 0.90 | - |
| SK-BR-3 | Breast | Amplified | - | 0.079 |
Data for Trastuzumab and Pertuzumab are not presented in terms of IC50 for cell proliferation as they are monoclonal antibodies with different mechanisms of action primarily involving antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibition of receptor dimerization, respectively.
Section 2: In Vivo Antitumor Activity
The following table summarizes the in vivo efficacy of BMS-599626 in xenograft models. Direct comparative in vivo studies with the other agents were not found.
Table 3: In Vivo Efficacy of BMS-599626 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Antitumor Activity |
| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o., daily for 14 days | Dose-dependent inhibition of tumor growth. |
| GEO | Colon | Not specified | Inhibition of tumor growth. |
| KPL-4 | Breast | Not specified | Antitumor activity observed. |
| BT474 | Breast | Not specified | Similar antitumor activity to other HER2 amplified models. |
| N87 | Gastric | Not specified | Similar antitumor activity to other HER2 amplified models. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables.
HER Kinase Assay (for IC50 determination of BMS-599626)
Objective: To determine the concentration of BMS-599626 required to inhibit 50% of HER1 and HER2 kinase activity.
Methodology:
-
Enzyme Source: Recombinant cytoplasmic domains of HER1 and HER2 expressed in Sf9 insect cells. HER1 is expressed as a glutathione-S-transferase (GST) fusion protein.
-
Reaction Mixture: The assay is performed in a 50 µL reaction volume containing:
-
10 ng of GST-HER1 or 150 ng of partially purified HER2.
-
1.5 µM poly(Glu/Tyr) (4:1) as a substrate.
-
1 µM ATP.
-
0.15 µCi [γ-33P]ATP.
-
50 mM Tris-HCl (pH 7.7).
-
2 mM DTT.
-
0.1 mg/mL bovine serum albumin.
-
10 mM MnCl2.
-
Varying concentrations of BMS-599626.
-
-
Incubation: The reaction is allowed to proceed at 27°C for 1 hour.
-
Termination: The reaction is stopped by adding 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA, followed by a mixture of 3.5 mM ATP and 5% trichloroacetic acid.
-
Measurement: Acid-insoluble proteins are captured on GF/C Unifilter plates. The incorporation of radioactive phosphate (B84403) into the substrate is quantified by liquid scintillation counting.
-
Data Analysis: The percent inhibition of kinase activity is determined, and IC50 values are calculated using nonlinear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Methodology:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 1,000 cells per well and cultured for 24 hours.
-
Compound Addition: The test compound (e.g., BMS-599626) is diluted in culture medium and added to the wells at various concentrations. The final concentration of the solvent (e.g., DMSO) is kept constant (≤ 1%).
-
Incubation: Cells are incubated with the compound for an additional 72 hours.
-
Viability Assessment: Cell viability is determined by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan (B1609692), which is then solubilized.
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and IC50 values are determined.
Section 4: Signaling Pathways and Experimental Workflows
HER1/HER2 Signaling Pathway
The following diagram illustrates the simplified HER1/HER2 signaling pathway and the point of inhibition by BMS-599626.
Caption: Simplified HER1/HER2 signaling cascade and the inhibitory action of BMS-599626.
General Experimental Workflow for Kinase Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like BMS-599626.
Caption: A general workflow for the preclinical development and evaluation of a kinase inhibitor.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-599626 Hydrochloride
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. BMS-599626 Hydrochloride, a potent kinase inhibitor, requires meticulous handling and disposal procedures due to its potential biological activity. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. In case of a spill, the area should be secured and decontaminated according to your institution's established protocols for hazardous materials.
Disposal Protocol for this compound
As a potent pharmaceutical compound, this compound and any materials contaminated with it must be treated as hazardous chemical waste. It is imperative that this compound is not disposed of in standard laboratory trash or flushed down the drain. The recommended method for disposal is through your institution's hazardous waste management program.
Key Disposal Principles:
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. The original container should be tightly sealed and placed in a designated hazardous waste accumulation area. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect all liquid waste containing the compound in a sealed, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used. |
| Contaminated Equipment | Decontaminate non-disposable equipment according to established laboratory procedures. Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste. |
Experimental Protocols
Decontamination Procedure for Non-Disposable Equipment:
-
Preparation: Ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Initial Cleaning: Wipe all surfaces of the equipment that may have come into contact with this compound with a disposable wipe soaked in a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove any visible residue.
-
Secondary Cleaning: Wash the equipment with a laboratory-grade detergent and water.
-
Rinsing: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry with a clean cloth.
-
Waste Disposal: All disposable materials used in the decontamination process (wipes, gloves, etc.) must be disposed of as hazardous chemical waste.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Example of a properly labeled hazardous waste container.
Personal protective equipment for handling BMS-599626 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BMS-599626 Hydrochloride. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities involving this potent HER1 and HER2 inhibitor.
Compound Information and Safety Data
This compound, also known as AC480 Hydrochloride, is a selective and orally bioavailable inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and 2 (HER2/ErbB2).[1][2][3][4] Its potent cytotoxic nature necessitates stringent handling procedures to minimize exposure risks.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | AC480 Hydrochloride | [1][2][3] |
| CAS Number | 873837-23-1 | [1][5] |
| Molecular Formula | C27H28ClFN8O3 | [5] |
| Molecular Weight | 567.02 g/mol | [5] |
Inhibitory Concentrations
| Target | IC50 | Source |
| HER1 (EGFR) | 20 nM | [1][3][6] |
| HER2 (ErbB2) | 30 nM | [1][3][6] |
| HER4 (ErbB4) | 190 nM | [1][3][6] |
Storage and Stability
| Condition | Duration | Notes | Source |
| -20°C (Powder) | 3 years | [2] | |
| -80°C (in DMSO) | 6 months | Aliquot to prevent repeated freeze-thaw cycles. | [3][4] |
| -20°C (in DMSO) | 1 month | Prepare fresh solutions if possible as solutions are unstable. | [2][3][4] |
| 4°C (in DMSO) | 2 weeks | [5] |
Personal Protective Equipment (PPE)
Due to the cytotoxic potential of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[7][8][9]
Minimum PPE Requirements
-
Gloves : Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Gown : A disposable, fluid-resistant gown that provides full coverage.
-
Eye Protection : Safety glasses with side shields or a full-face shield must be worn.
-
Respiratory Protection : A fit-tested N95 respirator or higher is necessary when handling the powder form of the compound or when there is a risk of aerosolization. A surgical mask should be worn at a minimum for handling solutions.[8]
PPE for Specific Tasks
| Task | Required PPE |
| Weighing and Aliquoting Powder | Double Nitrile Gloves, Disposable Gown, Full-Face Shield, N95 Respirator (within a certified chemical fume hood or powder containment hood) |
| Preparing Stock Solutions | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields (within a certified chemical fume hood) |
| Cell Culture Treatment | Nitrile Gloves, Lab Coat (within a biological safety cabinet) |
| Animal Dosing (Oral Gavage) | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields |
Operational Plan: Step-by-Step Handling Procedures
Preparation of Stock Solutions
-
Work Area Preparation : All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Compound Equilibration : Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing : Tare a sterile, conical tube on a calibrated analytical balance. Carefully transfer the desired amount of powder into the tube using a dedicated spatula.
-
Solubilization : Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). Solutions are unstable; therefore, it is recommended to prepare them fresh.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
In Vitro Cell-Based Assay Protocol
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its anti-proliferative effects.
-
Cell Seeding : Plate cells (e.g., HER2-amplified cell lines like BT474 or N87) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]
-
Compound Dilution : Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment : Carefully remove the old media from the wells and replace it with the media containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO-treated cells).
-
Incubation : Incubate the plates for the desired duration (e.g., 72 hours).[6]
-
Viability Assay : Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis : Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Animal Study Workflow
This workflow describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Animal Acclimatization : Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation : Subcutaneously implant cancer cells (e.g., N87 or BT474) into the flank of immunodeficient mice.[4]
-
Tumor Growth Monitoring : Monitor tumor growth regularly using calipers.
-
Randomization : Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Dosing Formulation : Prepare the dosing solution fresh daily. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Administration : Administer this compound or the vehicle control to the mice via oral gavage daily for the duration of the study (e.g., 14 days).[3][4]
-
Monitoring : Monitor the animals' health and tumor size throughout the study.
-
Endpoint : At the end of the study, euthanize the animals and excise the tumors for further analysis.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste : All contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes, etc.), and bench paper should be collected in a designated, clearly labeled cytotoxic waste container.
-
Liquid Waste : Unused stock solutions and media containing the compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps : Needles and syringes used for animal studies must be disposed of in a designated sharps container for cytotoxic waste.
-
Final Disposal : All cytotoxic waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HER1/HER2 signaling pathway and the inhibitory action of this compound.
Caption: A typical in vitro experimental workflow for assessing the efficacy of this compound.
References
- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
